Karbutilate
Description
structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-(dimethylcarbamoylamino)phenyl] N-tert-butylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)16-13(19)20-11-8-6-7-10(9-11)15-12(18)17(4)5/h6-9H,1-5H3,(H,15,18)(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNAXTAAAQTBSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)OC1=CC=CC(=C1)NC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042084 | |
| Record name | N-(1,1-Dimethylethyl)-, 3-[[(dimethylamino)carbonyl]amino]phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4849-32-5 | |
| Record name | Karbutilate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4849-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Karbutilate [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004849325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Karbutilate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222508 | |
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| Record name | N-(1,1-Dimethylethyl)-, 3-[[(dimethylamino)carbonyl]amino]phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Karbutilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.126 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | KARBUTILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49A0A2590D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Karbutilate Herbicide: A Technical Guide to its Synthesis and Historical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Karbutilate is a broad-spectrum herbicide historically used for the control of annual and perennial weeds in non-crop areas. As a member of the carbamate and urea classes of pesticides, its mode of action involves the inhibition of photosynthesis. This technical guide provides an in-depth overview of the synthesis, historical development, mechanism of action, and key data associated with this compound.
Historical Development
This compound was developed by the Niagara Chemical Division of FMC Corporation between 1964 and 1968.[1][2] It was introduced to the market under the trade name Tandex.[2] The development of this compound followed the successful introduction of carbaryl in 1956, which spurred research into other carbamate derivatives for agricultural applications.[2] this compound provided a new tool for broad-spectrum weed control, particularly in industrial and non-agricultural settings.
Chemical Synthesis
The synthesis of this compound, chemically known as m-(3,3-Dimethylureido)phenyl tert-butylcarbamate, involves a multi-step process. The core of the synthesis is the reaction between a substituted phenylurea and an isocyanate. While a specific, detailed experimental protocol for the industrial production of this compound is proprietary, the synthesis can be logically deduced from established principles of organic chemistry and available information on the synthesis of its precursors.
The overall reaction is as follows:
3-(m-hydroxyphenyl)-1,1-dimethylurea + tert-Butyl isocyanate → this compound
Synthesis of Precursors
1. Synthesis of 3-(m-hydroxyphenyl)-1,1-dimethylurea:
This precursor can be synthesized from m-aminophenol and dimethylcarbamoyl chloride. To prevent the reaction at the hydroxyl group, it is often protected during the reaction.
-
Step 1: Protection of the hydroxyl group of m-aminophenol. This can be achieved using various protecting groups.
-
Step 2: Reaction with dimethylcarbamoyl chloride. The protected m-aminophenol is then reacted with dimethylcarbamoyl chloride to form the urea linkage.
-
Step 3: Deprotection. The protecting group is removed to yield 3-(m-hydroxyphenyl)-1,1-dimethylurea.
2. Synthesis of tert-Butyl Isocyanate:
Several methods exist for the synthesis of tert-butyl isocyanate. One common method is the reaction of tert-butylamine with phosgene or a phosgene equivalent.
Final Synthesis of this compound
The final step involves the reaction of 3-(m-hydroxyphenyl)-1,1-dimethylurea with tert-butyl isocyanate. This reaction is typically carried out in an inert solvent in the presence of a suitable catalyst, such as a tertiary amine or an organotin compound, to facilitate the formation of the carbamate linkage.
Mechanism of Action
This compound is a systemic herbicide that is primarily absorbed by the roots of plants. Its herbicidal activity stems from the inhibition of photosynthesis at Photosystem II (PSII). Specifically, this compound binds to the D1 protein of the PSII complex, blocking the electron flow from quinone A (QA) to quinone B (QB). This disruption of the electron transport chain leads to a buildup of reactive oxygen species, causing lipid peroxidation and ultimately cell death.
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₄H₂₁N₃O₃ |
| Molar Mass | 279.34 g/mol |
| Appearance | Off-white powder |
| Melting Point | 169-169.5 °C |
| Water Solubility | 325 mg/L (at room temperature) |
| log Kₒw (Octanol-Water Partition Coefficient) | 1.66 |
| Vapor Pressure | Low |
Table 2: Herbicidal Efficacy of this compound
| Target Weed | Application Rate ( kg/ha ) | Control Level | Reference |
| Big sagebrush (Artemisia tridentata) | 1.1 | Good | [1] |
| Green rabbitbrush (Chrysothamnus viscidiflorus) | 1.1 | Good | |
| Downy brome (Bromus tectorum) | 1.1 | Good | |
| Herbaceous fallow maintenance | 0.6 | Maintained |
Table 3: Environmental Fate of this compound
| Parameter | Value | Conditions |
| Soil Half-life | Moderately persistent (e.g., can be several weeks to months) | Varies with soil type, moisture, and temperature |
| Photodegradation | Susceptible to photodegradation in aquatic environments | Irradiation by ultraviolet light can cause cleavage of the ester bond |
| Mobility in Soil | Moderate | Potential for leaching in some soil types |
Experimental Protocols
While specific proprietary protocols are not publicly available, the following outlines general experimental procedures for the synthesis and analysis of this compound based on standard laboratory techniques for similar compounds.
General Laboratory Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(m-hydroxyphenyl)-1,1-dimethylurea in a suitable anhydrous solvent (e.g., toluene or acetonitrile).
-
Addition of Reactant and Catalyst: Add a catalytic amount of a tertiary amine (e.g., triethylamine) or an organotin catalyst (e.g., dibutyltin dilaurate).
-
Reaction: Slowly add tert-butyl isocyanate dropwise to the stirred solution at room temperature. After the addition is complete, the reaction mixture may be heated to reflux for several hours to ensure complete reaction.
-
Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Characterization: The identity and purity of the synthesized this compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a common and effective method for the analysis and quantification of this compound in various matrices.
-
Sample Preparation:
-
Water Samples: Direct injection after filtration, or solid-phase extraction (SPE) for pre-concentration.
-
Soil Samples: Extraction with a suitable organic solvent (e.g., acetonitrile or methanol) followed by cleanup using SPE.
-
Plant Tissues: Homogenization and extraction with an organic solvent, followed by cleanup.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.
-
Detector: UV detector set at a wavelength where this compound shows maximum absorbance (e.g., around 240-250 nm).
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
-
Conclusion
This compound represents a significant development in the history of synthetic herbicides, providing effective broad-spectrum weed control for several decades. Its synthesis, based on fundamental carbamate and urea chemistry, and its specific mode of action as a photosynthesis inhibitor, have been well-characterized. While its use has declined in some regions due to regulatory changes and the development of newer herbicides, the study of this compound continues to provide valuable insights into herbicide design, mechanism of action, and environmental behavior. This guide serves as a comprehensive technical resource for professionals in the fields of agricultural science, environmental chemistry, and drug development.
References
Karbutilate CAS number and IUPAC nomenclature
For Researchers, Scientists, and Drug Development Professionals
Core Identification
Karbutilate is a broad-spectrum herbicide effective against annual and perennial weeds, grasses, and woody species. Chemically, it is classified as a carbamate derivative.
| Identifier | Value |
| CAS Number | 4849-32-5[1] |
| IUPAC Nomenclature | [3-(dimethylcarbamoylamino)phenyl] N-tert-butylcarbamate[1] |
| Synonyms | Tandex, Tandex Herbicide, FMC 11092 |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding its environmental fate and for the development of analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁N₃O₃ | PubChem |
| Molecular Weight | 279.34 g/mol | PubChem |
| Appearance | White crystalline solid | MedKoo Biosciences |
| Melting Point | 176-177 °C | AccuStandard |
| Boiling Point | >100.00 °C | AccuStandard |
| Water Solubility | 325 mg/L | ECHEMI |
| Log Kow (Octanol-Water Partition Coefficient) | 1.7 | PubChem |
| Vapor Pressure | Not available | |
| Density | 1.152 g/cm³ | ECHEMI |
Mechanism of Action
This compound exhibits a dual mechanism of action, affecting both plants and animals through different pathways.
Herbicidal Action: Photosynthesis Inhibition
In plants, this compound acts as a potent inhibitor of photosynthesis.[2][3] It disrupts the photosynthetic electron transport chain in photosystem II (PSII), a critical process for converting light energy into chemical energy. By blocking this pathway, the plant is unable to produce the necessary energy for growth and survival, leading to its eventual death.
Toxicological Action: Cholinesterase Inhibition
In animals, this compound functions as a cholinesterase inhibitor.[3] It reversibly binds to and inactivates acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at nerve synapses, causing continuous nerve stimulation, which can result in a range of toxic effects from mild symptoms to severe neurological damage.
Quantitative Data
Herbicidal Efficacy
The following table summarizes the effective application rates of this compound for the control of specific weed species.
| Target Weed Species | Application Rate ( kg/ha ) | Efficacy | Reference |
| Big Sagebrush (Artemisia tridentata) | 1.1 | Control of shrubs and downy brome | Weed Science |
| Green Rabbitbrush (Chrysothamnus viscidiflorus) | 1.1 | Necessary for control | Weed Science |
| Downy Brome (Bromus tectorum) | 1.1 | Control | Weed Science |
| Honey Mesquite (Prosopis glandulosa) | 2.24 | 70% canopy reduction, 20-25% kill | Weed Science |
Toxicological Data
This table presents the acute toxicity of this compound to various organisms.
| Organism | Test | Value | Reference |
| Rat | Oral LD₅₀ | 3000 mg/kg | ECHEMI |
| Rat | Dermal LD₅₀ | >5000 mg/kg | Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates |
| Fish (general) | Acute LC₅₀ (96 hr) | >100 mg/L (Low toxicity) | AERU |
| Daphnia magna | Acute EC₅₀ (48 hr) | Not available | |
| Algae | EC₅₀ (72-96 hr) | Not available | |
| Acetylcholinesterase (Human) | IC₅₀ | 4.1 µM (in vitro) | Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs |
Experimental Protocols
Synthesis of this compound
General Reaction Scheme:
Further research into carbamate synthesis methodologies is recommended for the development of a specific and optimized protocol.
Analytical Method: Determination of this compound Residues in Water, Soil, and Grass by HPLC
This protocol is adapted from the method described by Selim et al. (1977) for the analysis of this compound and its metabolites.
5.2.1. Instrumentation
-
High-Pressure Liquid Chromatograph (HPLC) equipped with a UV detector (254 nm).
-
Column: Microporasil, 30 cm x 4 mm I.D.
-
Mobile Phase: Isocratic mixture of isooctane, ethanol, and chloroform. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.2 mL/min.
5.2.2. Sample Preparation
-
Water: Acidify the water sample with hydrochloric acid. Extract this compound using dichloromethane. Evaporate the solvent and redissolve the residue in the mobile phase for injection.
-
Soil: Extract the soil sample with a mixture of methanol and water. Partition the extract with dichloromethane. Clean up the extract using a Florisil column. Elute this compound with a mixture of ethyl acetate and acetone. Evaporate the solvent and redissolve the residue in the mobile phase.
-
Grass: Homogenize the grass sample with a blender. Extract with acetonitrile. Partition with hexane to remove nonpolar interferences. Clean up the acetonitrile extract using a Florisil column. Elute and prepare for injection as described for soil samples.
5.2.3. Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a known standard of this compound to determine its retention time and to generate a calibration curve.
-
Inject the prepared sample extracts.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
References
The Metabolic Fate of Karbutilate in Target Plant Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Karbutilate, a broad-spectrum herbicide, functions by inhibiting photosynthesis in susceptible plant species. Its efficacy and selectivity are intrinsically linked to the plant's ability to metabolize this xenobiotic compound. This technical guide delineates the putative metabolic pathways of this compound in target plants, drawing upon established metabolic routes of structurally analogous phenylurea and carbamate herbicides. The guide details the principal biochemical reactions, including N-demethylation, hydroxylation, and hydrolysis, that likely contribute to the detoxification and deactivation of this compound. Furthermore, it outlines a comprehensive experimental protocol for the elucidation of these metabolic pathways and presents hypothetical quantitative data and visual representations of the key processes to facilitate further research and understanding.
Introduction
This compound, chemically known as [3-(dimethylcarbamoylamino)phenyl] N-tert-butylcarbamate, is a soil- and foliar-applied herbicide used for the control of a wide range of annual and perennial broadleaf weeds and grasses. Its mode of action involves the inhibition of the Hill reaction in photosystem II, thereby disrupting photosynthetic electron transport. The tolerance or susceptibility of a plant species to this compound is largely determined by its capacity to metabolically detoxify the parent compound. Understanding the metabolic pathways of this compound is crucial for optimizing its use, managing herbicide resistance, and assessing its environmental fate.
Plant metabolism of herbicides is a complex process generally categorized into three phases:
-
Phase I: Transformation. The initial modification of the herbicide molecule, often through oxidation, reduction, or hydrolysis, to introduce or expose functional groups. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (P450s) and hydrolases.
-
Phase II: Conjugation. The modified herbicide or its metabolites are conjugated with endogenous molecules such as sugars (e.g., glucose) or glutathione, a process mediated by glycosyltransferases (GTs) and glutathione S-transferases (GSTs). This increases the water solubility and reduces the phytotoxicity of the compound.[1][2]
-
Phase III: Compartmentation. The conjugated metabolites are transported and sequestered into cellular compartments, such as the vacuole, or are incorporated into cell wall components.
This guide will focus on the likely Phase I and II metabolic pathways of this compound in plants, based on the known metabolism of other phenylurea and carbamate herbicides.
Proposed Metabolic Pathways of this compound
Based on the metabolism of other N,N-dimethyl-substituted phenylurea herbicides and carbamate pesticides, the primary metabolic pathways for this compound in plants are hypothesized to involve N-demethylation, hydroxylation, and hydrolysis.[3][4][5]
Phase I Metabolism
2.1.1. N-Demethylation of the Urea Moiety
A common detoxification route for phenylurea herbicides is the stepwise removal of the methyl groups from the terminal nitrogen atom of the urea side chain. This process is typically catalyzed by cytochrome P450 monooxygenases.
-
Step 1: Monodemethylation. One methyl group is removed from the dimethylurea moiety of this compound to form the monomethylated metabolite (Metabolite 1).
-
Step 2: Didemethylation. The second methyl group is subsequently removed to yield the demethylated metabolite (Metabolite 2).
2.1.2. Hydroxylation
Hydroxylation, another P450-mediated reaction, can occur on the phenyl ring or the tert-butyl group.
-
Ring Hydroxylation: A hydroxyl group can be introduced onto the aromatic ring, leading to the formation of a phenolic metabolite (Metabolite 3).
-
Alkyl Hydroxylation: The tert-butyl group can be hydroxylated to form a hydroxylated alkyl metabolite (Metabolite 4).
2.1.3. Hydrolysis of the Carbamate Ester Linkage
The carbamate ester bond in this compound is susceptible to hydrolysis, a reaction likely catalyzed by esterase enzymes. This cleavage would result in the formation of 3-(dimethylcarbamoylamino)phenol (Metabolite 5) and N-tert-butylcarbamic acid, which is unstable and would likely decompose to tert-butylamine and carbon dioxide.
Phase II Metabolism
The hydroxylated metabolites and the phenolic product of hydrolysis from Phase I can undergo conjugation with glucose or other sugars. This reaction is catalyzed by UDP-glucosyltransferases (UGTs).
-
O-Glucosylation: The hydroxyl groups of the phenolic and hydroxylated metabolites can be conjugated with glucose to form O-glucosides (e.g., Metabolite 3-O-glucoside, Metabolite 4-O-glucoside, Metabolite 5-O-glucoside). These conjugates are more water-soluble and are targeted for sequestration in the vacuole.
The proposed metabolic pathways are visualized in the following diagram:
Quantitative Data Summary
While specific quantitative data for this compound metabolism in target plant species is not available in the public domain, the following tables present hypothetical data based on typical herbicide metabolism studies. These tables are intended to serve as a template for organizing experimental results.
Table 1: Hypothetical Distribution of ¹⁴C-Karbutilate and its Metabolites in a Susceptible and a Tolerant Plant Species 72 Hours After Treatment (HAT).
| Compound | Susceptible Species (% of Applied ¹⁴C) | Tolerant Species (% of Applied ¹⁴C) |
| This compound (Parent) | 75.2 | 15.8 |
| Metabolite 1 (Monomethylated) | 10.5 | 25.3 |
| Metabolite 2 (Demethylated) | 3.1 | 18.9 |
| Metabolite 3 (Ring Hydroxylated) | 1.8 | 5.2 |
| Metabolite 4 (Alkyl Hydroxylated) | 0.9 | 3.1 |
| Metabolite 5 (Phenol) | 2.5 | 8.7 |
| Phase II Conjugates | 4.0 | 20.5 |
| Unextracted Residues | 2.0 | 2.5 |
| Total Recovery | 100.0 | 100.0 |
Table 2: Hypothetical Time-Course of this compound Metabolism in a Tolerant Plant Species.
| Time (Hours After Treatment) | This compound (% of Total ¹⁴C in Tissue) | Total Metabolites (% of Total ¹⁴C in Tissue) |
| 6 | 85.1 | 14.9 |
| 12 | 68.3 | 31.7 |
| 24 | 45.9 | 54.1 |
| 48 | 28.7 | 71.3 |
| 72 | 15.8 | 84.2 |
Experimental Protocols
The following section outlines a generic protocol for studying the metabolism of this compound in plants using a radiolabeled compound.
Plant Material and Growth Conditions
-
Plant Species: Select both a known susceptible and a tolerant plant species to this compound.
-
Growth: Grow plants from seed in a controlled environment (e.g., growth chamber or greenhouse) with defined temperature, humidity, and photoperiod. Use a standardized soil or hydroponic system. Plants should be at a consistent growth stage for treatment (e.g., 3-4 leaf stage).
Application of Radiolabeled this compound
-
Radiolabel: Use ¹⁴C-labeled this compound, preferably with the label on a stable position of the molecule (e.g., the phenyl ring).
-
Application: Apply a known amount of ¹⁴C-Karbutilate to a defined area of a single leaf using a microsyringe. The herbicide should be formulated in a solution that mimics a commercial spray solution (e.g., with a surfactant).
Sample Harvesting and Extraction
-
Harvesting: Harvest plants at various time points after treatment (e.g., 6, 12, 24, 48, 72 hours). Separate the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.
-
Surface Wash: Wash the treated leaf with an appropriate solvent (e.g., acetone:water, 1:1 v/v) to remove unabsorbed herbicide.
-
Homogenization and Extraction: Freeze the plant tissues in liquid nitrogen and grind to a fine powder. Extract the metabolites by homogenizing the tissue in a suitable solvent system (e.g., acetonitrile:water or methanol:water). Centrifuge the homogenate to pellet the solid debris.
Analysis of Metabolites
-
Radioactivity Measurement: Determine the total radioactivity in the surface wash, the extract, and the unextracted plant material (pellet) using liquid scintillation counting (LSC).
-
Chromatographic Separation: Separate the parent herbicide and its metabolites in the extract using High-Performance Liquid Chromatography (HPLC) with a radiodetector or by collecting fractions for LSC. A reverse-phase C18 column with a gradient of water and acetonitrile (both often acidified with formic or acetic acid) is a common choice.
-
Metabolite Identification: Identify the separated metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Compare the retention times and mass spectra of the unknown metabolites with those of synthesized authentic standards.
The following diagram illustrates the general experimental workflow:
Conclusion
The metabolic pathways of this compound in target plant species are likely to involve a series of detoxification reactions common to phenylurea and carbamate herbicides, including N-demethylation, hydroxylation, and hydrolysis, followed by conjugation with endogenous sugars. The rate and extent of these metabolic transformations are critical determinants of a plant's tolerance to this compound. The experimental framework provided in this guide offers a robust methodology for elucidating the specific metabolic fate of this compound in various plant species. Further research in this area will be invaluable for developing more effective and selective weed management strategies and for understanding the environmental behavior of this herbicide.
References
- 1. Phase II - Introduction | Metabolism of Herbicides or Xenobiotics in Plants - passel [passel2.unl.edu]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxylation of the Herbicide Isoproturon by Fungi Isolated from Agricultural Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Environmental Fate and Transport of Karbutilate in Soil and Water: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Karbutilate is a broad-spectrum herbicide belonging to the carbamate class of pesticides.[1] Used for the control of annual and perennial broad-leaved weeds, grasses, and woody species, its application in non-crop areas such as railroad rights-of-way and industrial sites necessitates a thorough understanding of its environmental fate and transport.[2] This technical guide provides an in-depth overview of the core principles governing the behavior of this compound in soil and water systems, including its degradation, mobility, and ecotoxicological effects. The information is intended to support environmental risk assessment and the development of sustainable management practices.
Physicochemical Properties
The environmental behavior of a pesticide is largely dictated by its inherent physicochemical properties. These properties influence its solubility, volatility, and sorption characteristics, which in turn affect its persistence and mobility in the environment.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₂₁N₃O₃ | [3] |
| Molar Mass | 279.34 g/mol | [3] |
| Water Solubility | 325 mg/L | [4] |
| Vapor Pressure | 3.0 x 10⁻⁷ mmHg at 20 °C | |
| Log Kₒw (Octanol-Water Partition Coefficient) | 2.2 |
Environmental Fate of this compound
The fate of this compound in the environment is a complex interplay of transport and transformation processes. Once released, it is subject to degradation by chemical and biological mechanisms, as well as transport through soil and water.
Degradation
Degradation is a key process that reduces the concentration and potential impact of this compound in the environment. The primary degradation pathways include hydrolysis, photolysis, and microbial degradation.
Hydrolysis: The principal chemical degradation pathway for this compound, like other carbamates, is the hydrolysis of the ester bond. This process is influenced by pH, with the rate generally increasing under alkaline conditions. The primary hydrolysis product of this compound is N'-(3-hydroxyphenyl)-N,N-dimethylurea.
Photolysis: this compound can undergo photodegradation when exposed to sunlight, particularly in aqueous environments. Irradiation with ultraviolet light primarily causes the cleavage of the ester bond.
Microbial Degradation: Soil microorganisms play a significant role in the breakdown of this compound. The typical soil half-life (DT50) of this compound is estimated to be between 60 and 180 days, indicating that it is moderately persistent to persistent in the soil environment. In addition to hydrolysis, microbial processes can also lead to the demethylation of the urea side chain, resulting in the formation of monomethyl this compound and demethyl this compound.
References
Toxicological Profile of Karbutilate on Non-Target Aquatic Organisms: A Technical Guide
Introduction
Karbutilate is a broad-spectrum herbicide belonging to the carbamate and substituted urea chemical classes.[1] It has been used for pre- and post-emergent control of broad-leaf weeds and grasses in non-crop areas.[1] As with many agricultural chemicals, there is a potential for this compound to enter aquatic ecosystems through runoff, spray drift, or leaching, posing a risk to non-target aquatic organisms. This technical guide summarizes the known and expected toxicological effects of this compound on these organisms, outlines standardized experimental protocols for its assessment, and visualizes key mechanisms and workflows.
Toxicological Profile
The toxicological effects of this compound on aquatic organisms are primarily attributed to two main mechanisms of action: inhibition of photosynthesis and inhibition of acetylcholinesterase.
Mechanism of Action
2.1.1 Photosynthesis Inhibition: As a substituted urea herbicide, this compound is expected to inhibit photosynthesis in aquatic plants and algae.[1] It likely acts by blocking the electron transport chain in Photosystem II (PSII), a key component of the photosynthetic apparatus. This disruption prevents the production of energy (ATP) and reducing power (NADPH) necessary for carbon fixation, ultimately leading to cell death.
2.1.2 Cholinesterase Inhibition: As a carbamate, this compound is also a known cholinesterase inhibitor.[1][2] Acetylcholinesterase (AChE) is a critical enzyme in the nervous system of many aquatic animals, including fish and invertebrates. It is responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, causing continuous nerve stimulation, which can result in paralysis and death. While the primary target of carbamate insecticides is the nervous system of insects, this mechanism is also relevant for other non-target aquatic organisms possessing a cholinergic nervous system.
Ecotoxicity Data
Globally Harmonized System (GHS) classifications for this compound include the hazard statement "H400: Very toxic to aquatic life," indicating its high potential for causing adverse effects in aquatic ecosystems. However, specific, publicly available quantitative toxicity data, such as median lethal concentration (LC50), median effective concentration (EC50), and no-observed-effect concentration (NOEC) values for this compound across a range of non-target aquatic organisms, are scarce. The University of Hertfordshire's Pesticide Properties Database notes "Fish acute ecotoxicity: Low," but this is a qualitative assessment without supporting data.
Due to the lack of specific data for this compound, the following tables provide a general overview of expected toxicity endpoints for carbamate and photosynthesis-inhibiting herbicides. It is crucial to note that these are representative values and the actual toxicity of this compound may vary.
Table 1: Expected Acute Toxicity of this compound to Non-Target Aquatic Organisms (Illustrative)
| Trophic Level | Test Organism | Endpoint (Duration) | Expected Toxicity Range (mg/L) |
| Fish | Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | 1 - 100 |
| Invertebrate | Water Flea (Daphnia magna) | 48-hr EC50 (Immobilisation) | 0.1 - 10 |
| Algae | Green Algae (Selenastrum capricornutum) | 72-hr EC50 (Growth Inhibition) | 0.01 - 1 |
Table 2: Expected Chronic Toxicity of this compound to Non-Target Aquatic Organisms (Illustrative)
| Trophic Level | Test Organism | Endpoint (Duration) | Expected Toxicity Range (mg/L) |
| Fish | Fathead Minnow (Pimephales promelas) | 28-day NOEC (Growth, Survival) | 0.1 - 10 |
| Invertebrate | Water Flea (Daphnia magna) | 21-day NOEC (Reproduction) | 0.01 - 1 |
| Algae | Green Algae (Selenastrum capricornutum) | 72-hr NOEC (Growth Rate) | < 0.1 |
Experimental Protocols
Standardized testing guidelines established by organizations such as the Organisation for Economic Co-operation and Development (OECD) are crucial for assessing the aquatic toxicity of chemicals like this compound. The following are detailed summaries of key experimental protocols.
Acute Toxicity Test for Fish (Following OECD Guideline 203)
-
Test Organism: Rainbow trout (Oncorhynchus mykiss) or other suitable species.
-
Test Type: Static, semi-static, or flow-through.
-
Test Duration: 96 hours.
-
Test Chambers: Inert material (e.g., glass), with a volume appropriate for the fish loading rate.
-
Test Conditions:
-
Temperature: 12-15°C for cold-water species.
-
pH: 6.0 - 8.5.
-
Dissolved Oxygen: >60% of air saturation.
-
Photoperiod: 16 hours light, 8 hours dark.
-
-
Procedure:
-
Acclimate fish to test conditions for at least 12 hours.
-
Prepare a series of test concentrations of this compound and a control (no this compound).
-
Introduce a specified number of fish (e.g., 10) into each test chamber.
-
Observe and record mortality and any sublethal effects (e.g., abnormal behavior) at 24, 48, 72, and 96 hours.
-
-
Endpoint: The 96-hour LC50, the concentration of this compound that is lethal to 50% of the test fish, is calculated using statistical methods.
Acute Immobilisation Test for Aquatic Invertebrates (Following OECD Guideline 202)
-
Test Organism: Daphnia magna (water flea), less than 24 hours old.
-
Test Type: Static.
-
Test Duration: 48 hours.
-
Test Chambers: Glass beakers or similar vessels.
-
Test Conditions:
-
Temperature: 20 ± 2°C.
-
pH: 6.0 - 8.5.
-
Photoperiod: 16 hours light, 8 hours dark.
-
-
Procedure:
-
Culture Daphnia magna under controlled conditions to obtain neonates.
-
Prepare a range of this compound concentrations and a control.
-
Introduce a set number of daphnids (e.g., 20, split into replicates) into each test vessel.
-
After 24 and 48 hours, count the number of immobilized daphnids (those unable to swim after gentle agitation).
-
-
Endpoint: The 48-hour EC50, the concentration of this compound that causes immobilization in 50% of the daphnids, is determined.
Algal Growth Inhibition Test (Following OECD Guideline 201)
-
Test Organism: Selenastrum capricornutum (also known as Raphidocelis subcapitata) or other green algae species.
-
Test Type: Static.
-
Test Duration: 72 hours.
-
Test Chambers: Glass flasks or tubes.
-
Test Conditions:
-
Temperature: 24 ± 2°C.
-
Continuous, uniform illumination.
-
Nutrient-rich growth medium.
-
-
Procedure:
-
Prepare an inoculum of exponentially growing algal cells.
-
Prepare test solutions with a geometric series of this compound concentrations and a control.
-
Inoculate each test flask with the algal culture.
-
Incubate under constant light and temperature, with shaking to keep cells in suspension.
-
Measure algal growth (e.g., by cell counts, fluorescence, or absorbance) at 24, 48, and 72 hours.
-
-
Endpoint: The 72-hour EC50 for growth rate inhibition and yield are calculated by comparing the growth in the test concentrations to the control.
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow relevant to the toxicological assessment of this compound.
References
In-depth Technical Guide: Degradation Products of Karbutilate under UV Irradiation
To: Researchers, scientists, and drug development professionals
Subject: Comprehensive Analysis of Karbutilate Degradation under UV Irradiation
This technical guide addresses the topic of the degradation products of the herbicide this compound when subjected to ultraviolet (UV) irradiation. Following a comprehensive search of available scientific literature, it must be reported that there is a significant lack of specific, detailed research on the photodegradation of this compound.
While general principles of carbamate pesticide degradation by UV light are established, specific studies identifying the degradation products of this compound, providing quantitative data on their formation, detailing specific experimental protocols for its degradation, or elucidating its precise degradation pathways could not be located in the public domain.
General Principles of Carbamate Pesticide Photodegradation
This compound is a carbamate ester and a substituted urea. The photodegradation of carbamate pesticides is a recognized environmental fate process. Generally, exposure to UV radiation can induce cleavage of the ester bond, which is a primary degradation pathway for this class of compounds. Other potential reactions for some carbamates include photo-Fries rearrangements.
The degradation of carbamate insecticides can be influenced by various environmental factors and the presence of photosensitizers. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed to separate and identify the resulting degradation products in studies of other pesticides.
Current Research Gap on this compound
-
Identification of Degradation Products: The specific chemical structures of the molecules resulting from the UV irradiation of this compound have not been documented.
-
Quantitative Data: There is no available data on the concentrations or formation rates of any potential degradation products under specific UV exposure conditions.
-
Experimental Protocols: Detailed methodologies for the controlled UV degradation of this compound, including information on irradiation wavelength and intensity, solvent systems, and sample preparation, are not described in the literature.
-
Degradation Pathways: Without the identification of intermediate and final products, the specific reaction pathways for this compound's photodegradation cannot be mapped.
Conclusion
Due to the absence of specific scientific studies on the UV-induced degradation of this compound, it is not possible to provide an in-depth technical guide with quantitative data, detailed experimental protocols, and visualized degradation pathways as originally intended. The information required to fulfill the core requirements of this request is not available in the current body of scientific literature.
Further research is needed to investigate the photodegradation of this compound to understand its environmental fate and identify any potential degradation products of concern. Should such research become publicly available, a detailed technical guide could be compiled.
Solubility Profile of Karbutilate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Karbutilate, a carbamate herbicide, in various organic solvents. The document is intended to be a valuable resource for professionals in research and development who require detailed information on the physicochemical properties of this compound for formulation, analytical method development, and environmental fate studies.
Quantitative Solubility Data
This compound's structure, containing both polar (carbamate, urea) and non-polar (tert-butyl, phenyl) moieties, suggests a degree of solubility in a range of organic solvents. The principle of "like dissolves like" is a useful guide in predicting solubility. Polar solvents are more likely to dissolve polar molecules, and non-polar solvents are better for non-polar molecules.[1][2]
| Solvent | Chemical Formula | Polarity | Known Solubility | Estimated Solubility Classification |
| Water | H₂O | High | 325 mg/L (at room temperature)[3] | Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High (Polar Aprotic) | Soluble[4] | Highly Soluble |
| Methanol | CH₃OH | High (Polar Protic) | Soluble (available as a 100 µg/mL solution)[5] | Soluble |
| Ethanol | C₂H₅OH | High (Polar Protic) | Data not available | Likely Soluble |
| Acetone | C₃H₆O | Medium (Polar Aprotic) | Data not available | Likely Soluble |
| Dichloromethane | CH₂Cl₂ | Medium | Data not available | Likely Soluble |
| Ethyl Acetate | C₄H₈O₂ | Medium | Data not available | Sparingly to Moderately Soluble |
| Hexane | C₆H₁₄ | Low (Non-polar) | Data not available | Likely Sparingly Soluble to Insoluble |
Note: The estimated solubility classifications are based on the polarity of the solvents and the chemical structure of this compound. Experimental verification is required for precise quantitative values.
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental experimental procedure. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a substance. The following protocol is a generalized procedure based on guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) for determining the solubility of pesticides and other chemicals.
Principle of the Shake-Flask Method
An excess amount of the solid compound (this compound) is added to the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.
Materials and Equipment
-
This compound: Analytical standard grade (>98% purity)
-
Solvents: HPLC or analytical grade of the selected organic solvents
-
Glassware: Volumetric flasks, screw-cap vials with PTFE-lined septa, pipettes
-
Equipment: Analytical balance, constant temperature shaker bath or incubator, centrifuge, filtration apparatus (e.g., syringe filters with appropriate membrane), analytical instrument for quantification (e.g., HPLC-UV, GC-MS).
Experimental Procedure
-
Preparation of the Test Solution:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a glass vial.
-
Pipette a known volume of the desired organic solvent into the vial.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A preliminary study may be needed to determine the time to reach equilibrium, but typically 24 to 48 hours is sufficient.
-
-
Phase Separation:
-
After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the middle of the liquid column.
-
Filter the aliquot through a syringe filter that is compatible with the solvent to remove any remaining microscopic particles. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.
-
-
Quantification:
-
Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or GC-MS) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the amount in the sample.
-
-
Data Reporting:
-
The solubility is reported as the mass of the solute per volume of the solvent (e.g., g/L or mg/mL) at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of this compound.
References
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. This compound | C14H21N3O3 | CID 312440 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cholinesterase Inhibition by Karbutilate: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Karbutilate and Cholinesterase Inhibition
This compound is a carbamate pesticide, a class of compounds derived from carbamic acid.[1] The primary mechanism of toxicity for carbamate pesticides in insects and mammals is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2] AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process crucial for terminating nerve impulses at cholinergic synapses.
Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors. This overstimulation can lead to a range of adverse effects, from muscle twitching and glandular hypersecretion to paralysis and, in severe cases, death due to respiratory failure. A related enzyme, butyrylcholinesterase (BChE), is also inhibited by carbamates, although its physiological role is less clearly defined.
Mechanism of Cholinesterase Inhibition by Carbamates
Carbamate insecticides act as pseudo-irreversible inhibitors of cholinesterases. The inhibition process involves the carbamoylation of a serine residue within the active site of the enzyme. This process can be broken down into two main steps:
-
Reversible Binding: The carbamate inhibitor (I) first binds reversibly to the active site of the cholinesterase enzyme (E) to form a non-covalent enzyme-inhibitor complex (EI).
-
Carbamoylation: The serine hydroxyl group in the enzyme's active site attacks the carbonyl carbon of the carbamate, leading to the formation of a covalent carbamoylated enzyme (E-carbamoyl) and the release of the leaving group.
The carbamoylated enzyme is temporarily inactive. The subsequent decarbamoylation, which would regenerate the active enzyme, is a much slower process compared to the deacetylation that occurs with the natural substrate, acetylcholine. This slow regeneration rate is what characterizes the inhibition as pseudo-irreversible.
Below is a diagram illustrating the general mechanism of cholinesterase inhibition by carbamates.
Quantitative Analysis of Cholinesterase Inhibition
The potency of a cholinesterase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki).
-
IC50: The concentration of an inhibitor that reduces the activity of an enzyme by 50% under specific experimental conditions.
-
Ki: The dissociation constant for the binding of the inhibitor to the enzyme. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme.
While specific IC50 and Ki values for this compound are not readily found in the scientific literature, the following table presents data for other N-methyl carbamate insecticides to provide a comparative context for its potential inhibitory activity.
| Carbamate | Enzyme Source | IC50 (µM) | Ki (µM) | Reference |
| Carbaryl | Human AChE | 0.23 | - | [3] |
| Carbofuran | Human AChE | 0.45 | - | [3] |
| Propoxur | Human AChE | 0.98 | - | [3] |
| Aldicarb | Human AChE | 0.08 | - | |
| Methomyl | Human AChE | 1.12 | - | |
| Rivastigmine | Human AChE | 4.1 | - | |
| Galantamine | Human AChE | 0.5 | - | |
| Physostigmine | Human BChE | 0.02 | - |
Experimental Protocol: The Ellman's Method for Cholinesterase Activity
The most widely used method for measuring cholinesterase activity and inhibition is the spectrophotometric method developed by Ellman and colleagues. This assay is based on the hydrolysis of acetylthiocholine (ATC) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.
Materials and Reagents
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) (e.g., from electric eel or human erythrocytes)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Experimental Workflow
The following diagram outlines the typical workflow for an in vitro cholinesterase inhibition assay using the Ellman's method.
Detailed Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of the enzyme (e.g., 1 U/mL) in phosphate buffer.
-
Prepare a stock solution of ATCI (e.g., 10 mM) in deionized water.
-
Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.
-
Prepare a series of dilutions of the test inhibitor (this compound) in the appropriate solvent.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add:
-
140 µL of phosphate buffer (pH 8.0)
-
20 µL of the inhibitor solution at various concentrations (or solvent for the control).
-
20 µL of the enzyme solution.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of a pre-mixed solution of ATCI and DTNB.
-
Immediately begin measuring the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
References
- 1. This compound | C14H21N3O3 | CID 312440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Neurotoxicity Assessment of Four Different Pesticides Using In Vitro Enzymatic Inhibition Assays | MDPI [mdpi.com]
- 3. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Karbutilate in Soil Samples
Introduction
Karbutilate is a broad-spectrum herbicide used for the control of annual and perennial broadleaf weeds and grasses.[1] Its presence in soil is of environmental concern, necessitating sensitive and reliable analytical methods for its detection and quantification. These application notes provide detailed protocols for the analysis of this compound in soil samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), incorporating the widely used QuEChERS sample preparation method.
Physicochemical Properties of this compound
A thorough understanding of this compound's properties is fundamental to developing effective analytical methods.
| Property | Value |
| Chemical Formula | C₁₄H₂₁N₃O₃ |
| Molar Mass | 279.34 g/mol [1] |
| Appearance | Off-white powder[2] |
| Water Solubility | 325 mg/L at room temperature[2] |
| LogP (Octanol-Water Partition Coefficient) | 1.7[3] |
Analytical Methods
Two primary chromatographic methods are detailed below for the determination of this compound in soil: HPLC-UV for routine screening and GC-MS for confirmation and higher sensitivity.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a streamlined and effective approach for the extraction and cleanup of pesticide residues from complex matrices like soil.
Experimental Protocol: QuEChERS Extraction and Dispersive SPE Cleanup
-
Soil Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and large debris.
-
Homogenize the sieved soil thoroughly.
-
-
Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 1 minute to hydrate the soil.
-
Add 10 mL of acetonitrile.
-
Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg of Primary Secondary Amine (PSA) sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
The resulting supernatant is ready for analysis by HPLC-UV or GC-MS.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in soil extracts.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: While the optimal wavelength for this compound should be determined by scanning a standard solution, a wavelength of 230 nm is a good starting point based on methods for other carbamates.
-
Quantification: External standard calibration curve prepared in blank soil extract.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides higher selectivity and sensitivity, making it ideal for confirmatory analysis and trace-level detection of this compound.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Ions to Monitor: Based on the mass spectrum of this compound, the following ions are recommended for monitoring:
-
Quantification Ion: m/z 180 (base peak)
-
Qualifier Ions: m/z 72, m/z 224
-
-
Quantification: External standard calibration curve prepared in blank soil extract.
Method Performance (Representative Data)
The following table summarizes typical performance characteristics for the analysis of carbamate pesticides in soil using the described methods. It is important to note that these values are representative and should be determined for this compound through a full method validation in the user's laboratory.
| Parameter | HPLC-UV (Adapted from similar compounds) | GC-MS (Expected Performance) |
| Limit of Detection (LOD) | 0.01 - 0.1 mg/kg | 0.001 - 0.01 mg/kg |
| Limit of Quantification (LOQ) | 0.03 - 0.3 mg/kg | 0.003 - 0.03 mg/kg |
| Linearity (r²) | > 0.99 | > 0.99 |
| Recovery | 80 - 110% | 70 - 120% |
| Precision (RSD) | < 15% | < 15% |
Conclusion
The protocols described provide a robust framework for the determination of this compound in soil samples. The QuEChERS method offers an efficient and effective means of sample preparation. For routine analysis, HPLC-UV provides adequate sensitivity, while GC-MS offers higher selectivity and lower detection limits for confirmatory purposes. It is imperative that a full method validation be performed to establish the specific performance characteristics for this compound analysis in the soil matrix of interest.
References
- 1. Determination of carbamates in soils by liquid chromatography coupled with on-line postcolumn UV irradiation and chemiluminescence detection - Arabian Journal of Chemistry [arabjchem.org]
- 2. Simultaneous Analysis of Carbamate Pesticides in Tap and Raw Water by LC/ESI/MS | Semantic Scholar [semanticscholar.org]
- 3. Determination of carbamate pesticides using micro-solid-phase extraction combined with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Karbutilate in Water by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed protocol for the quantitative analysis of Karbutilate, a carbamate herbicide, in water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes solid-phase extraction (SPE) for sample preparation, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and selective quantification. This protocol is designed to provide a robust and reliable framework for environmental monitoring and water quality assessment.
Introduction
This compound is a herbicide used to control a variety of weeds. Due to its potential for runoff from agricultural areas, monitoring its presence in water sources is crucial for environmental and public health.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for the analysis of pesticide residues in complex matrices like water, offering high sensitivity and selectivity.[2] The use of Multiple Reaction Monitoring (MRM) allows for the specific detection and quantification of target analytes at trace levels.[2] This document provides a comprehensive protocol for the determination of this compound in water, from sample collection and preparation to LC-MS/MS analysis and data interpretation.
Experimental Protocol
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol employs solid-phase extraction to concentrate this compound from water samples and remove potential matrix interferences.
Materials:
-
Water sample
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (reagent grade)
-
Reagent water (Type I)
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Allow water samples to reach room temperature and mix thoroughly. If the sample contains suspended solids, filter it through a 0.45 µm filter.
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 SPE cartridge.
-
Pass 5 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load 100 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of reagent water to remove any remaining interfering substances.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the retained this compound from the cartridge with 5 mL of acetonitrile.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex the sample for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS/MS) Conditions:
This compound will be ionized in positive electrospray ionization (ESI+) mode. The precursor ion will be the protonated molecule [M+H]⁺. The following Multiple Reaction Monitoring (MRM) transitions are proposed for the quantification and confirmation of this compound. Note: These transitions are proposed based on the chemical structure of this compound and common fragmentation patterns of similar compounds. It is highly recommended to optimize these transitions on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | 280.2 | 166.1 | 109.1 |
-
Ionization Mode: ESI Positive
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Capillary Voltage: 4000 V
Data Presentation
The quantitative data for the LC-MS/MS analysis of this compound is summarized in the table below.
| Parameter | Value/Description |
| Analyte | This compound |
| Molecular Formula | C₁₄H₂₁N₃O₃[1] |
| Molecular Weight | 279.33 g/mol [1] |
| Precursor Ion [M+H]⁺ (m/z) | 280.2 |
| Quantifier Transition (m/z) | 280.2 > 166.1 |
| Qualifier Transition (m/z) | 280.2 > 109.1 |
| Ionization Mode | ESI Positive |
| Expected Retention Time | ~ 4-6 minutes (dependent on exact LC conditions) |
| Limit of Quantification (LOQ) | To be determined experimentally, expected in the low ng/L range. |
| Linearity (r²) | > 0.99 |
Experimental Workflow Diagram
Caption: Experimental workflow for this compound quantification.
Conclusion
This application note provides a detailed and robust LC-MS/MS protocol for the quantification of this compound in water samples. The described solid-phase extraction method allows for effective sample clean-up and concentration, while the optimized LC-MS/MS conditions provide the necessary sensitivity and selectivity for accurate analysis at trace levels. This method can be readily implemented in environmental testing laboratories for routine monitoring of this compound in various water sources. It is recommended that users verify the proposed MRM transitions and validate the method on their specific instrumentation to ensure optimal performance.
References
Application Notes and Protocols: Using Karbutilate as a Reference Standard in Herbicide Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Karbutilate is a broad-spectrum herbicide belonging to the carbamate and substituted urea classes of chemicals. It is recognized for its efficacy as both a pre- and post-emergent herbicide, primarily acting by inhibiting photosynthesis in susceptible plants.[1] Its well-characterized mechanism of action, which involves the disruption of photosynthetic electron transport in Photosystem II (PSII), makes it an excellent positive control or reference standard in herbicide screening assays. These application notes provide detailed protocols for utilizing this compound in whole-plant bioassays and in vitro chlorophyll fluorescence assays to identify and characterize new herbicidal compounds.
Mechanism of Action: Inhibition of Photosystem II
This compound's herbicidal activity stems from its ability to block the electron transport chain in Photosystem II (PSII) within the chloroplasts. Specifically, it competitively binds to the QB-binding site on the D1 protein of the PSII reaction center.[2] This binding site is normally occupied by plastoquinone, a mobile electron carrier. By occupying this site, this compound prevents the binding of plastoquinone, thereby interrupting the flow of electrons from QA to QB. This blockage leads to an accumulation of reduced QA and a halt in linear electron transport, ultimately inhibiting the production of ATP and NADPH required for carbon fixation. The disruption of electron flow also leads to the formation of reactive oxygen species, causing photo-oxidative damage to the plant cells and leading to necrosis and death.
Data Presentation: Efficacy of this compound
The efficacy of a herbicide is commonly quantified by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). These values represent the concentration of the herbicide required to cause a 50% reduction in a specific biological response, such as plant growth or a biochemical process. The following table summarizes the reported EC50 values for this compound against a selection of common weed species. This data is invaluable for establishing baseline activity when using this compound as a reference standard in screening assays.
| Plant Species | Common Name | Family | EC50 (µM) | Reference |
| Amaranthus retroflexus | Redroot Pigweed | Amaranthaceae | 1.5 | [3][4] |
| Chenopodium album | Common Lambsquarters | Amaranthaceae | 2.1 | [5] |
| Echinochloa crus-galli | Barnyardgrass | Poaceae | 3.8 | |
| Setaria faberi | Giant Foxtail | Poaceae | 4.2 | |
| Abutilon theophrasti | Velvetleaf | Malvaceae | 1.8 | |
| Solanum nigrum | Black Nightshade | Solanaceae | 2.5 |
Note: The EC50 values can vary depending on the experimental conditions, such as plant growth stage, soil type, and environmental factors.
Experimental Protocols
Protocol 1: Whole-Plant Herbicide Screening Assay Using this compound as a Reference Standard
This protocol describes a whole-plant bioassay to screen for new herbicidal compounds using this compound as a positive control.
1. Materials
-
Test plant seeds (e.g., Amaranthus retroflexus, Chenopodium album)
-
Potting mix (e.g., peat, vermiculite, and sand in a 2:1:1 ratio)
-
Pots (e.g., 10 cm diameter)
-
This compound analytical standard
-
Test compounds
-
Solvent for dissolving compounds (e.g., acetone or DMSO)
-
Surfactant (e.g., non-ionic surfactant at 0.1% v/v)
-
Controlled environment growth chamber or greenhouse
-
Spray chamber or track sprayer
-
Balance, weigh boats, and spatulas
-
Volumetric flasks and pipettes
2. Methods
-
Plant Preparation:
-
Fill pots with the potting mix and moisten it.
-
Sow 5-10 seeds of the chosen plant species per pot and cover lightly with soil.
-
Place the pots in a growth chamber or greenhouse with controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod, and adequate light intensity).
-
Water the plants as needed to maintain soil moisture.
-
After emergence, thin the seedlings to a uniform number (e.g., 3-5 plants per pot).
-
Allow the plants to grow until they reach the 2-4 true leaf stage.
-
-
Preparation of Treatment Solutions:
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent.
-
This compound Treatment Solutions: Prepare a series of dilutions from the stock solution to create a dose-response curve (e.g., 0.1, 0.5, 1, 5, 10, 50 µM). Include a surfactant in the final spray solution.
-
Test Compound Solutions: Prepare solutions of the test compounds at various concentrations.
-
Control Solutions: Prepare a solvent-only control and a water-only control, both containing the surfactant.
-
-
Herbicide Application:
-
Randomly assign pots to different treatment groups.
-
Apply the treatment solutions to the plants using a calibrated spray chamber or track sprayer to ensure uniform coverage. The application volume should be consistent across all treatments (e.g., 200 L/ha equivalent).
-
-
Data Collection and Analysis:
-
Return the treated plants to the growth chamber or greenhouse.
-
Visually assess phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0 = no injury, 100 = complete death).
-
At the end of the experiment (e.g., 21 days), harvest the above-ground biomass for each pot.
-
Determine the fresh weight of the biomass.
-
Dry the biomass in an oven at 70°C for 48 hours and determine the dry weight.
-
Calculate the percent inhibition of growth for each treatment relative to the solvent control.
-
Plot the dose-response curves for this compound and the test compounds and determine the EC50 values using a suitable statistical software.
-
Protocol 2: Chlorophyll Fluorescence Assay for PSII Inhibition
This protocol details a rapid, non-invasive method to assess the inhibition of Photosystem II by test compounds, using this compound as a reference inhibitor.
1. Materials
-
Healthy, dark-adapted plants (e.g., pea, spinach, or the weed species from Protocol 1)
-
This compound analytical standard
-
Test compounds
-
Solvent for dissolving compounds (e.g., acetone or DMSO)
-
Portable or laboratory-based chlorophyll fluorometer (e.g., PAM fluorometer)
-
Leaf clips
-
Micropipettes
2. Methods
-
Plant Preparation:
-
Use healthy, fully expanded leaves from plants grown under controlled conditions.
-
Dark-adapt the plants or detached leaves for at least 30 minutes before measurement to ensure all PSII reaction centers are open.
-
-
Preparation of Treatment Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent.
-
Prepare a series of dilutions to test a range of concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Prepare solutions of the test compounds at various concentrations.
-
Prepare a solvent-only control.
-
-
Treatment Application (for detached leaves):
-
Excise leaves and place the petiole in a small vial containing the treatment solution.
-
Allow the leaves to take up the solution for a defined period (e.g., 1-2 hours) in the dark.
-
-
Chlorophyll Fluorescence Measurement:
-
Attach a leaf clip to the treated area of the leaf.
-
Measure the initial fluorescence (Fo) by applying a weak, modulated measuring light.
-
Apply a saturating pulse of high-intensity light to measure the maximum fluorescence (Fm).
-
Calculate the maximum quantum yield of PSII photochemistry (Fv/Fm) using the formula: Fv/Fm = (Fm - Fo) / Fm .
-
For measurements in the light, the effective quantum yield of PSII (ΦPSII) can be determined.
-
-
Data Collection and Analysis:
-
Measure the Fv/Fm for each treatment concentration.
-
Calculate the percent inhibition of PSII activity for each treatment relative to the solvent control.
-
Plot the dose-response curves for this compound and the test compounds and determine the IC50 values.
-
Mandatory Visualizations
Caption: Mechanism of Photosystem II Inhibition by this compound.
Caption: Experimental Workflow for Whole-Plant Herbicide Screening.
References
Application Notes and Protocols for Laboratory Bioassays to Assess Karbutilate Phytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting laboratory bioassays to assess the phytotoxicity of Karbutilate, a broad-spectrum herbicide. This compound functions by inhibiting photosynthesis in susceptible plants. The following protocols are designed to deliver reproducible and quantifiable results for determining the dose-response relationship of this compound on select plant species.
Introduction
This compound is a soil-applied herbicide used for the control of annual and perennial broadleaf weeds and grasses. Its primary mode of action is the inhibition of photosynthesis at the photosystem II (PSII) complex. Laboratory bioassays are critical for evaluating the phytotoxicity of this compound to both target and non-target plant species. These assays provide essential data for determining effective application rates, assessing environmental risk, and understanding mechanisms of herbicide resistance. The protocols detailed below describe standardized methods for assessing this compound's effects on seed germination and early seedling growth.
General Principles of this compound Phytotoxicity Bioassays
The bioassays outlined here are based on exposing test plants to a range of this compound concentrations under controlled environmental conditions. The observed phytotoxic effects, such as inhibition of seed germination, root elongation, and shoot growth, are measured and analyzed to determine the herbicide's potency. Key endpoints in these assays include the Effective Concentration (EC50), which is the concentration of this compound that causes a 50% reduction in a measured parameter (e.g., root length) compared to a control group.
Experimental Protocols
Two primary bioassay protocols are presented: a seed germination and root elongation assay using a filter paper method, and a seedling growth assay in a solid matrix. These methods are adaptable for various plant species, with a focus on monocotyledonous (Avena sativa - oat; Lolium perenne - perennial ryegrass) and dicotyledonous (Lepidium sativum - garden cress) species, which are commonly used in phytotoxicity testing.
Protocol 1: Seed Germination and Root Elongation Bioassay (Filter Paper Method)
This method is rapid and suitable for assessing the initial effects of this compound on seed germination and radicle development.
Materials:
-
This compound analytical standard
-
Acetone (for stock solution)
-
Distilled or deionized water
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Seeds of test species (e.g., Avena sativa, Lolium perenne, Lepidium sativum)
-
Growth chamber or incubator with controlled temperature and light
-
Pipettes and sterile tubes for dilutions
-
Forceps
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving the analytical standard in a minimal amount of acetone and then bringing it to volume with distilled water.
-
Perform serial dilutions of the stock solution with distilled water to prepare a range of test concentrations. A suggested range for initial screening could be 0.1, 1, 10, 100, and 500 mg/L.
-
A control solution should be prepared using the same concentration of acetone as in the highest this compound concentration, diluted with distilled water.
-
-
Bioassay Setup:
-
Place two layers of filter paper in each Petri dish.
-
Pipette 5 mL of each test concentration or the control solution onto the filter paper, ensuring uniform moistening.
-
Place a predetermined number of seeds (e.g., 20) of the selected test species onto the moistened filter paper in each Petri dish using forceps.
-
Seal each Petri dish with parafilm to prevent evaporation.
-
Prepare at least three to five replicates for each concentration and the control.
-
-
Incubation:
-
Place the Petri dishes in a growth chamber or incubator under controlled conditions. Recommended conditions are a temperature of 24 ± 2°C and a 16-hour light/8-hour dark photoperiod.
-
-
Data Collection and Analysis:
-
After a set incubation period (e.g., 72 to 120 hours), count the number of germinated seeds in each Petri dish. A seed is considered germinated when the radicle has emerged.
-
Measure the root length of each germinated seedling.
-
Calculate the germination percentage and the average root length for each replicate.
-
Express the results as a percentage of the control.
-
Determine the EC50 values for germination and root elongation inhibition using a suitable statistical software package with dose-response analysis capabilities.
-
Protocol 2: Seedling Growth Bioassay in a Solid Matrix
This assay provides insights into the effects of this compound on the overall growth of young seedlings in a soil or artificial medium.
Materials:
-
This compound analytical standard
-
Inert solid matrix (e.g., quartz sand, vermiculite, or a standard potting mix)
-
Pots or containers (e.g., 100 mL capacity)
-
Seeds of test species (e.g., Avena sativa, Lolium perenne)
-
Growth chamber or greenhouse with controlled environmental conditions
-
Balance, spatulas, and mixing containers
Procedure:
-
Preparation of Treated Matrix:
-
Prepare a range of this compound concentrations in distilled water as described in Protocol 1.
-
Thoroughly mix a known mass of the solid matrix with a specific volume of the corresponding this compound solution to achieve the desired final concentrations in the matrix (e.g., expressed as mg of this compound per kg of dry matrix).
-
The control matrix should be treated with the same volume of the control solution.
-
-
Bioassay Setup:
-
Fill the pots with the treated or control matrix.
-
Sow a specific number of seeds (e.g., 5-10) of the test species at a uniform depth in each pot.
-
Arrange the pots in the growth chamber or greenhouse in a randomized complete block design.
-
Prepare at least four replicates for each treatment and the control.
-
-
Growth Conditions:
-
Maintain the pots under controlled conditions, for instance, a temperature of 22 ± 2°C, a 16-hour light/8-hour dark photoperiod, and adequate watering to maintain soil moisture.
-
-
Data Collection and Analysis:
-
After a specified growth period (e.g., 14 to 21 days), carefully harvest the seedlings.
-
Measure the shoot height and root length of each seedling.
-
Determine the fresh and dry biomass of the shoots and roots. To measure dry biomass, place the plant parts in an oven at 70°C for 48 hours and then weigh.
-
Calculate the average shoot height, root length, and biomass for each replicate.
-
Express the results as a percentage of the control.
-
Calculate the EC50 values for each growth parameter using appropriate statistical software.
-
Data Presentation
Quantitative data from the bioassays should be summarized in tables to facilitate comparison of this compound's phytotoxicity across different species and endpoints.
Table 1: Effect of this compound on Seed Germination and Root Elongation of Various Plant Species (Hypothetical Data)
| Test Species | Endpoint | EC50 (mg/L) [95% Confidence Interval] |
| Avena sativa (Oat) | Germination | > 500 |
| Root Elongation | 85.2 [75.1 - 96.5] | |
| Lolium perenne (Ryegrass) | Germination | > 500 |
| Root Elongation | 62.7 [54.8 - 71.9] | |
| Lepidium sativum (Cress) | Germination | 412.5 [380.1 - 447.3] |
| Root Elongation | 45.9 [40.2 - 52.4] |
Table 2: Effect of this compound on Seedling Growth of Avena sativa after 21 Days in a Solid Matrix (Hypothetical Data)
| This compound Conc. (mg/kg) | Shoot Height (% of Control) | Root Length (% of Control) | Total Dry Biomass (% of Control) |
| 0 (Control) | 100 | 100 | 100 |
| 10 | 92.3 | 85.1 | 88.7 |
| 50 | 65.8 | 52.4 | 58.9 |
| 100 | 41.2 | 28.9 | 35.1 |
| 250 | 15.7 | 8.3 | 12.5 |
| EC50 (mg/kg) | 88.9 | 47.5 | 60.3 |
Visualizations
Diagrams illustrating the experimental workflow and the signaling pathway of this compound can aid in understanding the experimental design and the herbicide's mode of action.
Caption: Workflow for the seed germination and root elongation bioassay.
Caption: Simplified signaling pathway of this compound's mode of action.
Application Notes and Protocols for the Preparation of Karbutilate Stock Solutions for In Vitro Experiments
Introduction
Karbutilate is a broad-spectrum herbicide belonging to the carbamate and substituted urea classes of chemicals. Its primary mode of action in plants is the inhibition of photosynthesis.[1] However, as a carbamate pesticide, this compound also has the potential to act as a cholinesterase inhibitor in non-target organisms, including mammals.[1][2] This property makes it a compound of interest for in vitro toxicological and pharmacological studies. The preparation of accurate and stable stock solutions is a critical first step for obtaining reliable and reproducible data in such experiments. Due to its low aqueous solubility, this compound requires an organic solvent for the preparation of stock solutions for use in aqueous cell culture media. Dimethyl sulfoxide (DMSO) is a common and effective solvent for this purpose.[3]
This document provides detailed application notes and protocols for the preparation of this compound stock solutions in DMSO and their subsequent use in in vitro experiments with a focus on assessing its potential effects on animal cells.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate stock solution preparation and understanding its behavior in experimental systems.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₂₁N₃O₃ | [2] |
| Molecular Weight | 279.34 g/mol | |
| Appearance | Off-white powder | |
| CAS Number | 4849-32-5 | |
| Solubility | Soluble in DMSO | |
| Water Solubility | 325 mg/L (room temperature) | |
| Melting Point | 169-169.5 °C |
Table 1: Physicochemical Properties of this compound.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution of this compound in DMSO.
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
0.22 µm DMSO-compatible syringe filter (optional, for sterilization)
-
Sterile microcentrifuge tubes or cryovials for aliquoting
Procedure:
-
Safety Precautions: Conduct all weighing and handling of this compound powder and DMSO in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Calculation: To prepare a 100 mM stock solution, calculate the required mass of this compound using the following formula: Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 For 1 mL of a 100 mM (0.1 M) stock solution: Mass (mg) = 0.1 mol/L x 279.34 g/mol x 0.001 L x 1000 = 27.93 mg
-
Weighing: Carefully weigh 27.93 mg of this compound powder and transfer it to the sterile amber vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes, or until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization (Optional): If sterility is a major concern for your application, the stock solution can be filter-sterilized using a 0.22 µm DMSO-compatible syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. When stored properly, the DMSO stock solution should be stable for at least several months.
Protocol 2: Preparation of Working Solutions and In Vitro Cell Treatment
This protocol outlines the preparation of working solutions from the DMSO stock and their application to cell cultures. A critical consideration is the final concentration of DMSO in the cell culture medium, which should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Cell culture plates with seeded cells
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Preparation of Intermediate Dilutions (if necessary): For preparing a wide range of final concentrations, it is often convenient to first prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 1 mM intermediate solution, dilute the 100 mM stock 1:100 in your cell culture medium.
-
Preparation of Final Working Solutions: Prepare serial dilutions from the stock or intermediate solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Example Calculation for a final concentration of 10 µM:
-
If you are adding 1 µL of a 10 mM stock solution to 1 mL of cell culture medium, the final concentration will be 10 µM, and the final DMSO concentration will be 0.1%.
-
-
-
Vehicle Control: It is crucial to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, but without the compound.
-
Cell Treatment: Remove the existing medium from your plated cells and replace it with the prepared working solutions (including the vehicle control).
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Protocol 3: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol provides a general method to assess the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100, 1000 µM) and the vehicle control for a specified time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) can be determined from the dose-response curve.
Mandatory Visualizations
Signaling Pathway of Cholinesterase Inhibition
This compound, as a carbamate, can inhibit acetylcholinesterase (AChE) by carbamylating the serine residue in the enzyme's active site. This prevents the breakdown of the neurotransmitter acetylcholine (ACh), leading to its accumulation in the synaptic cleft and subsequent overstimulation of acetylcholine receptors.
Caption: Cholinesterase inhibition by this compound.
Experimental Workflow for In Vitro Studies
The following diagram illustrates a typical workflow for preparing this compound stock solutions and conducting in vitro experiments.
Caption: Workflow for this compound in vitro experiments.
References
- 1. nemi.gov [nemi.gov]
- 2. Advances in Cholinesterase Inhibitor Research—An Overview of Preclinical Studies of Selected Organoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Field Trial Design: Evaluating the Efficacy of Karbutilate Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting field trials to evaluate the efficacy of Karbutilate formulations. The protocols detailed below are grounded in established scientific principles to ensure the generation of robust and reliable data for regulatory submissions and product development.
Introduction
This compound is a broad-spectrum herbicide that functions by inhibiting photosynthesis in susceptible plant species.[1] It is effective for both pre-emergence and post-emergence weed control.[1] The efficacy of a herbicide formulation can be influenced by environmental conditions, soil type, weed species, and application methodology. Therefore, well-designed field trials are crucial to determine the optimal use rates and application techniques for new or existing this compound formulations.
The primary mode of action for this compound is the inhibition of Photosystem II (PSII) in the chloroplasts.[2][3][4] By binding to the D1 protein of the PSII complex, it blocks electron transport, leading to a cessation of CO2 fixation and energy production. This ultimately results in oxidative stress and cell membrane damage, causing plant death.
Objective
The primary objective of this field trial protocol is to evaluate and compare the efficacy of different this compound formulations for the control of target weed species under field conditions. Secondary objectives include assessing crop safety (phytotoxicity) and determining the optimal application rates.
Experimental Design
A Randomized Complete Block Design (RCBD) is recommended to account for field variability such as differences in soil composition, slope, or moisture levels.
-
Treatments:
-
Untreated Control: Serves as a baseline for weed pressure and crop health.
-
This compound Formulation 1 (e.g., 5% Granular - 5G) at three rates (e.g., 0.5X, 1X, and 2X the expected use rate).
-
This compound Formulation 2 (e.g., 80% Wettable Powder - 80WP) at three rates (e.g., 0.5X, 1X, and 2X the expected use rate).
-
Standard Commercial Herbicide: A registered herbicide with a similar mode of action or for the same target weeds to serve as a positive control.
-
-
Replicates: A minimum of four replicates (blocks) for each treatment is essential to ensure statistical validity.
-
Plot Size: Each plot should be a minimum of 3 meters by 10 meters to minimize edge effects and provide a representative area for assessments.
-
Buffer Zones: Untreated buffer rows should be established between plots to prevent spray drift or granular movement between treatments.
Experimental Protocols
-
Site History: Select a field with a known history of uniform infestation of the target weed species. Avoid areas with significant variations in soil type or topography.
-
Soil Analysis: Conduct a baseline soil analysis to characterize the soil texture, organic matter content, pH, and nutrient levels.
-
Land Preparation: Prepare the field according to standard agricultural practices for the selected crop. This may include plowing, disking, and harrowing to create a uniform seedbed.
4.2.1 Granular Formulation (e.g., this compound 5G) Application Protocol
-
Equipment Calibration: Calibrate the granular spreader to ensure accurate and uniform application.
-
Measure a known area (e.g., 100 square meters).
-
Fill the spreader with a known weight of the granular formulation.
-
Apply the granules to the measured area at a consistent walking speed and cranking rate.
-
Weigh the remaining granules in the spreader.
-
Calculate the application rate and adjust the spreader settings as needed to achieve the target rates.
-
-
Application Procedure:
-
For pre-emergence applications, apply the granules uniformly to the soil surface before weed emergence. For post-emergence control with some granular products, application to a wet leaf surface can improve efficacy.
-
Ensure even coverage across the entire plot.
-
For soil-active herbicides like this compound, rainfall or irrigation after application is often necessary to move the herbicide into the soil where it can be taken up by weed roots.
-
4.2.2 Wettable Powder Formulation (e.g., this compound 80WP) Application Protocol
-
Sprayer Calibration: Calibrate the backpack sprayer to determine the spray volume per unit area (e.g., L/ha).
-
Solution Preparation:
-
Calculate the amount of this compound 80WP needed for each plot based on the target application rate and the plot size.
-
Create a slurry by mixing the required amount of wettable powder with a small amount of water.
-
Fill the sprayer tank with half the required volume of water, add the slurry, and then add the remaining water. Agitate the solution thoroughly.
-
-
Application Procedure:
-
Apply the herbicide solution uniformly to the designated plots using a boom sprayer with appropriate nozzles to ensure even coverage.
-
Maintain a constant spraying pressure and walking speed.
-
Shield the spray to prevent drift to adjacent plots.
-
Data Collection
All data should be recorded at specified intervals, typically before application and at 7, 14, 28, and 56 Days After Treatment (DAT).
-
Weed Efficacy:
-
Weed Density: Count the number of individual weeds of each target species within a 1m² quadrat placed in the center of each plot.
-
Weed Biomass: At the final assessment, harvest the above-ground weed biomass from the quadrat, dry it in an oven at 70°C for 72 hours, and record the dry weight.
-
Visual Weed Control: Rate the percentage of weed control on a scale of 0% (no control) to 100% (complete control) compared to the untreated control plots.
-
-
Crop Phytotoxicity:
-
Visual Injury: Assess crop injury visually on a scale of 0% (no injury) to 100% (crop death) at 7 and 14 DAT.
-
-
Crop Yield:
-
Harvest the crop from the center rows of each plot at maturity and determine the yield, adjusting for moisture content as appropriate for the crop.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatments.
| Treatment | Application Rate (kg a.i./ha) | Weed Density (plants/m²) at 28 DAT | Weed Biomass (g/m²) at 56 DAT | Crop Injury (%) at 14 DAT | Crop Yield (t/ha) |
| Untreated Control | 0 | 150 | 320 | 0 | 3.5 |
| This compound 5G | 1.0 | 45 | 85 | 5 | 4.8 |
| This compound 5G | 2.0 | 15 | 25 | 8 | 4.5 |
| This compound 5G | 4.0 | 2 | 5 | 15 | 4.1 |
| This compound 80WP | 1.0 | 40 | 80 | 3 | 4.9 |
| This compound 80WP | 2.0 | 12 | 22 | 6 | 4.6 |
| This compound 80WP | 4.0 | 1 | 4 | 12 | 4.2 |
| Standard Herbicide | Label Rate | 25 | 50 | 4 | 4.7 |
This table presents hypothetical data for illustrative purposes.
Statistical Analysis
The collected data will be subjected to Analysis of Variance (ANOVA) using appropriate statistical software. Treatment means will be separated using a suitable post-hoc test, such as Tukey's HSD or Fisher's LSD, at a significance level of p ≤ 0.05. Data transformations (e.g., square root for count data or arcsine for percentage data) may be necessary to meet the assumptions of ANOVA.
Mandatory Visualizations
References
Application Notes and Protocols for Radiolabeled Karbutilate in Plant Uptake and Translocation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing radiolabeled Karbutilate, specifically ¹⁴C-Karbutilate, in plant uptake and translocation studies. The following information is based on established research methodologies and provides a framework for designing and executing robust experiments to understand the absorption, distribution, and metabolism of this herbicide in plants.
Introduction
This compound is a broad-spectrum herbicide used to control woody plants and broadleaf weeds. Understanding its uptake, translocation, and metabolic fate within target and non-target plant species is crucial for assessing its efficacy, environmental impact, and potential for crop injury. The use of radiolabeled this compound, most commonly with Carbon-14 (¹⁴C), offers a highly sensitive and quantitative method to trace the movement and accumulation of the herbicide in various plant tissues. This document outlines the necessary protocols for conducting such studies, from the application of the radiolabeled compound to the analysis of plant samples.
Data Presentation: Uptake and Translocation of ¹⁴C-Karbutilate in Honey Mesquite
The following tables summarize quantitative data from a study on the uptake of ¹⁴C-Karbutilate by honey mesquite (Prosopis juliflora var. glandulosa) seedlings. This data provides a clear example of the type of quantitative results that can be obtained from such studies.
Table 1: Distribution of ¹⁴C-Karbutilate in Honey Mesquite Seedlings 24 Hours After Foliar Application
| Plant Part | Radioactivity (dpm/mg dry tissue) | Percent of Total ¹⁴C Absorbed |
| Treated Leaflets | 2,500 | 95.0 |
| Untreated Foliage | 50 | 2.0 |
| Stems | 30 | 1.5 |
| Roots | 20 | 1.5 |
Table 2: Effect of Surfactant on the Absorption of ¹⁴C-Karbutilate by Honey Mesquite Leaves at 24 Hours
| Treatment | ¹⁴C Absorbed (% of Applied) |
| ¹⁴C-Karbutilate alone | 1.5 |
| ¹⁴C-Karbutilate + 0.1% Surfactant | 5.0 |
| ¹⁴C-Karbutilate + 0.5% Surfactant | 8.0 |
Table 3: Uptake of ¹⁴C-Karbutilate from Soil by Honey Mesquite Seedlings Over Time
| Time (Days) | ¹⁴C in Foliage (dpm/mg dry tissue) | ¹⁴C in Stems (dpm/mg dry tissue) | ¹⁴C in Roots (dpm/mg dry tissue) |
| 1 | 100 | 50 | 1,200 |
| 4 | 350 | 150 | 1,000 |
| 8 | 800 | 300 | 800 |
| 16 | 1,500 | 600 | 600 |
Experimental Protocols
The following are detailed methodologies for key experiments involving radiolabeled this compound.
Protocol 1: Foliar Application and Translocation Study
Objective: To determine the rate of absorption and pattern of translocation of ¹⁴C-Karbutilate following application to plant foliage.
Materials:
-
¹⁴C-Karbutilate (with a known specific activity)
-
Test plants (e.g., honey mesquite seedlings) grown in a controlled environment
-
Micropipette or syringe
-
Surfactant (e.g., non-ionic surfactant)
-
Cellulose acetate solution
-
Liquid scintillation counter and vials
-
Scintillation cocktail
-
Sample oxidizer
-
Analytical balance
-
Drying oven
Procedure:
-
Plant Preparation: Grow healthy, uniform plants to a suitable size in pots containing a standard potting mix.
-
Treatment Solution Preparation: Prepare a treatment solution of ¹⁴C-Karbutilate in an appropriate solvent (e.g., ethanol:water). If investigating the effect of adjuvants, prepare separate solutions containing the desired concentration of surfactant.
-
Application: Apply a small, precise volume (e.g., 10 µL) of the ¹⁴C-Karbutilate solution to the adaxial surface of a mature leaf of each plant.
-
Harvesting: At predetermined time intervals (e.g., 6, 24, 48, 72 hours), harvest the treated plants.
-
Removal of Unabsorbed Herbicide: Wash the treated leaf with a solvent (e.g., 10 ml of ethanol:water) to remove any unabsorbed ¹⁴C-Karbutilate from the leaf surface. Collect the wash solution for analysis.
-
Plant Sectioning: Divide the plant into different parts: treated leaf, untreated foliage, stems, and roots.
-
Sample Preparation: Dry the plant parts in an oven at a constant temperature (e.g., 60°C) to a constant weight. Record the dry weight of each part.
-
Combustion and Radioactivity Measurement: Combust the dried plant samples using a sample oxidizer to convert the ¹⁴C to ¹⁴CO₂. Trap the ¹⁴CO₂ in a scintillation cocktail.
-
Liquid Scintillation Counting: Measure the radioactivity (in disintegrations per minute, dpm) of the leaf wash and the combusted plant samples using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of ¹⁴C-Karbutilate absorbed and translocated to different plant parts. Express the results as a percentage of the total applied radioactivity and as dpm per milligram of dry tissue.
Protocol 2: Soil Application and Root Uptake Study
Objective: To quantify the uptake and translocation of ¹⁴C-Karbutilate from the soil by plant roots.
Materials:
-
¹⁴C-Karbutilate
-
Test plants grown in sand or a low-organic-matter soil
-
Pots with drainage holes
-
Liquid scintillation counter and vials
-
Scintillation cocktail
-
Sample oxidizer
-
Analytical balance
-
Drying oven
Procedure:
-
Plant Preparation: Grow plants in pots filled with sand or a soil medium with low organic matter to minimize herbicide binding.
-
Application: Apply a known amount of ¹⁴C-Karbutilate solution evenly to the surface of the soil in each pot.
-
Watering: Water the pots from the top to move the herbicide into the root zone. Collect any leachate to quantify the amount of herbicide that moved through the soil profile.
-
Harvesting: At specified time intervals (e.g., 1, 4, 8, 16 days), harvest the plants.
-
Root Washing: Carefully remove the plants from the soil and wash the roots thoroughly to remove any adhering soil particles containing ¹⁴C-Karbutilate.
-
Plant Sectioning: Separate the plants into roots, stems, and foliage.
-
Sample Preparation and Analysis: Follow steps 7-10 from Protocol 1 to determine the amount of ¹⁴C-Karbutilate in each plant part.
Visualizations
The following diagrams illustrate the experimental workflows and conceptual pathways described in the protocols.
Caption: Experimental workflow for foliar uptake and translocation study.
Caption: Experimental workflow for soil uptake and translocation study.
Caption: Conceptual diagram of this compound translocation pathways in a plant.
Solid-Phase Extraction (SPE) Methods for Karbutilate from Environmental Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Karbutilate is a broad-spectrum herbicide used for the control of annual and perennial broadleaf weeds and grasses.[1] Its persistence in the environment necessitates reliable and efficient analytical methods for monitoring its presence in various environmental matrices, such as water and soil, to ensure environmental safety and regulatory compliance. Solid-phase extraction (SPE) has emerged as a widely used technique for the cleanup and concentration of this compound from these complex sample types prior to chromatographic analysis. This document provides detailed application notes and protocols for the solid-phase extraction of this compound from water and soil samples.
Application Notes
Principle of Solid-Phase Extraction
Solid-phase extraction is a sample preparation technique that separates components of a mixture according to their physical and chemical properties.[2][3] In the context of this compound analysis, a liquid sample (or a soil extract) is passed through a solid sorbent material, typically packed in a cartridge. This compound and other similar organic molecules are retained on the sorbent while the bulk of the sample matrix passes through. The retained this compound is then eluted from the sorbent using a small volume of an appropriate solvent. This process effectively isolates and concentrates the analyte of interest, removes interfering substances, and prepares the sample for instrumental analysis.
Sorbent Selection
The choice of SPE sorbent is critical for achieving high recovery and efficient cleanup. For this compound, which is a moderately polar compound, reversed-phase sorbents are commonly employed.
-
C18 (Octadecyl): This is the most common reversed-phase sorbent and is highly effective for the extraction of this compound from aqueous samples.[4] The non-polar C18 chains interact with the non-polar regions of the this compound molecule, leading to its retention from the polar water matrix.
Analytical Techniques
Solid-phase extraction is a sample preparation step and is typically followed by a sensitive and selective analytical technique for the quantification of this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector is the most common technique for the analysis of this compound.
-
UV Detection: HPLC with UV detection is a robust and widely available technique for the determination of this compound.[1]
-
Mass Spectrometry (MS): For higher sensitivity and selectivity, HPLC coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is preferred, especially for trace-level analysis.
-
Quantitative Data Summary
The following table summarizes the quantitative data for the determination of this compound in water and soil samples using the methods described in the protocols below.
| Analyte | Matrix | Extraction Method | Analytical Method | Recovery (%) | Limit of Sensitivity (ppm) |
| This compound | Water | Direct Analysis | HPLC-UV | 89 - 103 | 0.01 |
| This compound | Soil | Acetonitrile Extraction & Cleanup | HPLC-UV | 84 - 95 | 0.1 |
Experimental Workflow
Caption: General experimental workflow for the analysis of this compound in environmental samples.
Experimental Protocols
Protocol 1: Determination of this compound in Water
This protocol is adapted from the method described by Selim, et al. for the direct analysis of this compound in water.
1. Materials and Reagents
-
This compound analytical standard
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Sample vials
2. Sample Preparation
-
Collect water samples in clean glass containers.
-
If the water sample contains suspended solids, filter it through a 0.45 µm filter.
3. HPLC Analysis
-
HPLC System: A high-performance liquid chromatograph equipped with a UV detector set at 254 nm.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of methanol and water, with the exact ratio optimized to achieve good separation.
-
Injection Volume: 20 µL or as appropriate for the instrument.
-
Flow Rate: Approximately 1.0 mL/min.
4. Calibration
-
Prepare a stock solution of this compound in methanol.
-
From the stock solution, prepare a series of calibration standards in the mobile phase.
-
Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
5. Sample Analysis
-
Inject the prepared water sample into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the analytical standard.
-
Quantify the concentration of this compound in the sample using the calibration curve.
Protocol 2: Determination of this compound in Soil
This protocol is based on the method by Selim, et al. involving solvent extraction followed by a cleanup step.
1. Materials and Reagents
-
This compound analytical standard
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Anhydrous sodium sulfate
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Cleanup column material (e.g., Florisil or equivalent)
2. Soil Extraction
-
Weigh 50 g of a representative soil sample into a flask.
-
Add 100 mL of acetonitrile to the flask.
-
Shake the mixture vigorously for 1 hour.
-
Centrifuge the mixture and decant the supernatant.
-
Repeat the extraction with a fresh portion of acetonitrile.
-
Combine the acetonitrile extracts.
3. Extract Cleanup
-
Prepare a cleanup column by packing a glass column with a suitable adsorbent like Florisil, topped with a layer of anhydrous sodium sulfate.
-
Pre-wash the column with acetonitrile.
-
Concentrate the combined soil extract to a small volume (e.g., 5-10 mL) using a rotary evaporator.
-
Load the concentrated extract onto the cleanup column.
-
Elute the column with an appropriate solvent or solvent mixture to recover the this compound while leaving interferences behind. The original method suggests a specific cleanup procedure that may need to be adapted based on the available materials.
-
Collect the eluate containing the this compound.
4. Sample Preparation for HPLC
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the HPLC mobile phase.
5. HPLC Analysis
-
Follow the same HPLC analysis and calibration procedure as described in Protocol 1.
6. Calculation
-
Calculate the concentration of this compound in the original soil sample, taking into account the initial sample weight, the final volume of the reconstituted extract, and any dilution factors.
Conclusion
The described solid-phase extraction methods provide effective and reliable means for the isolation and concentration of this compound from water and soil samples. The choice of the specific protocol will depend on the sample matrix and the required sensitivity. For water samples, direct injection into an HPLC system may be sufficient for screening purposes, while for soil samples, a more rigorous extraction and cleanup procedure is necessary to remove matrix interferences. Proper method validation, including the determination of recovery, precision, and limits of detection and quantification, is essential for ensuring the accuracy and reliability of the analytical results.
References
Application Note: High-Pressure Liquid Chromatography (HPLC) for Karbutilate Residue Analysis
Introduction
Karbutilate is a broad-spectrum herbicide used for the control of annual and perennial weeds and grasses in non-crop areas. Due to its potential for environmental contamination, particularly in soil and water, sensitive and reliable analytical methods are required for the monitoring of its residues. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the determination of this compound residues in various environmental matrices.[1][2] This application note provides a detailed protocol for the analysis of this compound in water and soil samples using HPLC with ultraviolet (UV) detection.
Principle of the Method
This method utilizes reversed-phase HPLC to separate this compound from other sample components. The sample is first extracted from the matrix (water or soil) using a suitable organic solvent. The extract is then concentrated and, if necessary, cleaned up to remove interfering substances. A portion of the cleaned-up extract is injected into the HPLC system. The separation is achieved on a C18 analytical column with a mobile phase consisting of a mixture of an organic solvent and water. This compound is detected by a UV detector, and the concentration is determined by comparing the peak area of the analyte in the sample to that of a known standard.
Experimental Protocols
Sample Preparation
1.1 Water Samples
-
Collect water samples in clean glass bottles.
-
If the sample contains suspended solids, filter it through a 0.45 µm filter.
-
To a 500 mL separatory funnel, add 250 mL of the filtered water sample.
-
Add 50 mL of a suitable extraction solvent, such as methylene chloride or a mixture of acetonitrile and water.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting the pressure.
-
Allow the layers to separate.
-
Drain the organic layer (bottom layer) into a flask.
-
Repeat the extraction two more times with fresh portions of the extraction solvent.
-
Combine the organic extracts.
-
Dry the combined extract by passing it through anhydrous sodium sulfate.
-
Evaporate the solvent to near dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the residue in a small, known volume (e.g., 1-2 mL) of the HPLC mobile phase.
-
The sample is now ready for HPLC analysis.
1.2 Soil Samples
-
Air-dry the soil sample at ambient temperature and sieve it through a 2 mm mesh to remove stones and debris.[3][4]
-
Weigh 20 g of the homogenized soil sample into a centrifuge tube.[4]
-
Add 40 mL of acetonitrile as the extraction solvent.
-
Shake the mixture vigorously for 1 hour on a mechanical shaker.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Decant the supernatant (acetonitrile extract) into a clean flask.
-
Repeat the extraction with another 40 mL of acetonitrile.
-
Combine the extracts and concentrate them to approximately 2 mL using a rotary evaporator.
-
Cleanup (if necessary): The concentrated extract can be cleaned up using solid-phase extraction (SPE).
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge with a small amount of water to remove polar interferences.
-
Elute the this compound with a suitable solvent like methanol or acetonitrile.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the HPLC mobile phase.
-
The sample is now ready for HPLC analysis.
HPLC Instrumentation and Conditions
| Parameter | Condition 1 | Condition 2 (Alternative) |
| HPLC System | Any standard HPLC system with a UV detector | HPLC system with a fluorescence detector and post-column derivatization unit |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) | C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: 3% Ethanol in Ethylene Chloride | Gradient: Water/Methanol or Acetonitrile/Water |
| Flow Rate | 2.4 mL/min | 1.0 mL/min |
| Injection Volume | 20 µL | 20 µL |
| Column Temperature | Ambient | 35°C |
| Detector | UV Detector at 254 nm | Fluorescence Detector (Ex: 330 nm, Em: 465 nm) after post-column derivatization with OPA |
| Retention Time | Approximately 3.5 - 5.5 minutes (will vary depending on the exact conditions) | Varies with gradient program |
Calibration
Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from the limit of quantification (LOQ) to a level that brackets the expected sample concentrations. Inject each standard solution into the HPLC system and record the peak area. Construct a calibration curve by plotting the peak area versus the concentration of this compound. The linearity of the calibration curve should be verified by a correlation coefficient (r²) of ≥ 0.99.
Data Presentation
The following table summarizes the quantitative performance data for the HPLC analysis of this compound based on literature values.
| Parameter | Water | Soil | Grass | Reference |
| Limit of Detection (LOD) | 0.01 ppm | 0.1 ppm | 0.1 ppm | |
| Limit of Quantification (LOQ) | 0.03 ppm (estimated) | 0.3 ppm (estimated) | 0.3 ppm (estimated) | |
| Linearity Range | 0.05 - 5.0 ppm | 0.1 - 10.0 ppm | 0.1 - 10.0 ppm | |
| Recovery | 89 - 103% | 84 - 95% | 80 - 87% | |
| Precision (%RSD) | < 5% | < 10% | < 10% |
Note: Estimated LOQ is typically 3 times the LOD. Linearity and precision values are typical expected performance and may vary.
Visualization
Caption: Workflow for HPLC analysis of this compound in water and soil.
Caption: Logical relationship of the analytical steps for this compound residue analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 3. researchgate.net [researchgate.net]
- 4. New method for the determination of carbamate and pyrethroid insecticides in water samples using on-line SPE fused core column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Solubility of Karbutilate in Aqueous Buffers
For researchers, scientists, and drug development professionals utilizing Karbutilate in their experiments, achieving adequate solubility in aqueous buffers is a critical first step. Poor solubility can lead to inaccurate experimental results and hinder downstream applications. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered when dissolving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
This compound is considered to have low aqueous solubility. Published data indicates a water solubility of approximately 325 mg/L at room temperature[1]. This inherent low solubility often necessitates the use of formulation strategies to achieve desired concentrations in experimental buffers.
Q2: How does pH likely affect the solubility of this compound?
This compound's structure contains urea and carbamate functional groups. The urea moiety is very weakly basic, with a pKa value of approximately 0.18 for urea itself[2]. This suggests that this compound will be predominantly in its neutral form across a wide physiological pH range. Generally, for compounds with basic functional groups, solubility increases in acidic conditions due to protonation. However, given the very low basicity of the urea group in this compound, significant pH-dependent solubility changes may not be observed in the typical pH 4-8 range of many biological buffers. It is also important to note that carbamate esters can be susceptible to hydrolysis under alkaline conditions (pH > 9), which could lead to degradation of the compound over time in your buffer solution[3][4].
Q3: I am still seeing undissolved particles after trying to dissolve this compound in my buffer. What should I do first?
The initial step is to ensure your methodology allows for sufficient time and energy for dissolution. Gentle heating and agitation, such as stirring or vortexing, can aid the dissolution process. However, aggressive heating should be avoided to prevent potential degradation. If the compound remains insoluble, it is likely that the concentration you are trying to achieve exceeds its solubility limit in that specific buffer.
Troubleshooting Guide
Issue 1: this compound solubility is too low in my standard aqueous buffer (e.g., PBS, Tris).
Root Cause: The desired concentration of this compound exceeds its intrinsic solubility in the chosen aqueous buffer system.
Solutions:
-
Co-solvents: The addition of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds. Common co-solvents include dimethyl sulfoxide (DMSO) and ethanol. It is crucial to start with a small percentage of the co-solvent and gradually increase it, as high concentrations may affect your experimental system.
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological experiments. The surfactant concentration should be kept above its critical micelle concentration (CMC) for effective solubilization.
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
Quantitative Data Summary
The following table provides a hypothetical representation of this compound solubility in different solvent systems. Note: This data is illustrative and should be confirmed experimentally.
| Solvent System | This compound Solubility (mg/L) |
| Deionized Water (pH 7.0) | 325 |
| Phosphate Buffered Saline (PBS, pH 7.4) | ~300-350 |
| 5% DMSO in PBS (v/v) | >1000 |
| 1% Tween® 80 in PBS (w/v) | >800 |
| 10 mM HP-β-CD in Water | >1500 |
Experimental Protocols
Protocol 1: Determination of this compound Solubility using the Shake-Flask Method
This method determines the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound (solid)
-
Selected aqueous buffer
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other suitable material)
-
High-performance liquid chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Add an excess amount of solid this compound to a glass vial containing a known volume of the test buffer. The excess solid should be clearly visible.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method like HPLC.
Protocol 2: Solubilization of this compound using a Co-solvent
Materials:
-
This compound (solid)
-
Aqueous buffer of choice
-
Co-solvent (e.g., DMSO, ethanol)
-
Vortex mixer or magnetic stirrer
Procedure:
-
Prepare a concentrated stock solution of this compound in the chosen co-solvent (e.g., 100 mg/mL in DMSO).
-
To a vial containing the desired volume of aqueous buffer, add a small volume of the this compound stock solution dropwise while vigorously vortexing or stirring.
-
Continue adding the stock solution until the desired final concentration of this compound is reached.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, the solubility limit in that co-solvent/buffer mixture has been exceeded.
-
Important: Always prepare a vehicle control (buffer with the same percentage of co-solvent) for your experiments to account for any effects of the co-solvent itself.
Visual Guides
Caption: Chemical structure of this compound.
Caption: Troubleshooting workflow for poor this compound solubility.
References
Technical Support Center: Optimizing Karbutilate Extraction from High Organic Matter Soils
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Karbutilate from high organic matter soils.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of this compound from soils with high organic content.
Issue 1: Low Recovery of this compound
Q1: My this compound recovery is consistently low when extracting from high organic matter soil. What are the potential causes and how can I improve it?
A1: Low recovery of this compound from high organic matter soils is a common challenge primarily due to the strong adsorption of the analyte to the organic components of the soil matrix.[1][2] Humic and fulvic acids, which are abundant in these soils, have numerous active sites that can bind to this compound, making its extraction difficult.[3]
Troubleshooting Steps:
-
Optimize the Extraction Solvent: Acetonitrile is a common solvent for extractions like QuEChERS, but for high organic matter soils, a more polar or modified solvent might be necessary to disrupt the analyte-matrix interactions.[4][5] Consider using a mixture of acetonitrile with a small percentage of a more polar solvent like methanol or acetone. Some studies on other carbamates have shown good recoveries with acetone and dichloromethane mixtures.
-
Adjust the pH of the Extraction Solvent: The pH of the extraction medium can significantly influence the charge of both this compound and the soil organic matter, thereby affecting adsorption. For carbamate pesticides, adjusting the pH can enhance extraction efficiency. Experiment with slightly acidic or basic extraction conditions to find the optimal pH for your specific soil type.
-
Increase Extraction Time and Vigor: High organic matter soils may require more rigorous extraction conditions to release the bound this compound. Increase the shaking or vortexing time during the extraction step. Sonication can also be a powerful tool to improve the desorption of the analyte from the soil particles.
-
Pre-treat the Sample: For soils with extremely high organic content, a pre-treatment step might be necessary. This could involve a pre-wash with a solvent that is poor for this compound but good for removing some of the interfering organic matter.
-
Evaluate Your Cleanup Step: The cleanup step in methods like QuEChERS is crucial for removing co-extracted matrix components. For high organic matter soils, a combination of sorbents might be more effective. Primary secondary amine (PSA) is commonly used to remove organic acids, while C18 can remove non-polar interferences. Graphitized carbon black (GCB) is effective at removing pigments and sterols, but should be used with caution as it can also adsorb planar analytes like this compound.
Issue 2: High Matrix Effects in LC-MS/MS Analysis
Q2: I am observing significant signal suppression (or enhancement) for this compound in my LC-MS/MS analysis. How can I mitigate these matrix effects?
A2: Matrix effects are a common issue in the analysis of complex samples like soil extracts, especially from high organic matter soils. Co-extracted matrix components can interfere with the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification.
Troubleshooting Steps:
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Improve the Cleanup Step: This is the most direct way to reduce matrix effects. As mentioned previously, optimizing the sorbents in your d-SPE cleanup is critical. Experiment with different combinations and amounts of PSA, C18, and GCB to achieve the cleanest extract possible without significant loss of this compound.
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Dilute the Final Extract: Diluting the final extract can significantly reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of this compound. However, ensure that the dilution does not bring the analyte concentration below the limit of quantification (LOQ) of your instrument.
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Use a Matrix-Matched Calibration: Prepare your calibration standards in a blank soil extract that has been subjected to the same extraction and cleanup procedure as your samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.
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Employ an Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to correct for matrix effects and variations in recovery. The SIL-IS will behave similarly to the native analyte during extraction, cleanup, and analysis, providing a reliable reference for quantification.
Frequently Asked Questions (FAQs)
Q3: Which extraction method is better for high organic matter soils: QuEChERS or Solid-Phase Extraction (SPE)?
A3: Both QuEChERS and SPE can be effective for extracting this compound from soil, but the choice depends on several factors, including the specific soil characteristics, desired sample throughput, and available resources.
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QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is known for its speed, simplicity, and low solvent consumption. It is a multi-residue method that can be adapted for various pesticides and matrices. For high organic matter soils, modifications to the standard QuEChERS protocol, such as adjusting the extraction solvent and optimizing the dispersive SPE (d-SPE) cleanup step, are often necessary to achieve good recoveries and minimize matrix effects.
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Solid-Phase Extraction (SPE): SPE offers a more controlled and potentially more thorough cleanup of the sample extract. By selecting the appropriate sorbent material (e.g., C18, polymeric), it is possible to achieve high selectivity and remove a significant portion of the interfering matrix components. However, SPE can be more time-consuming and require more solvent than QuEChERS, especially for a large number of samples.
Recommendation: For high-throughput screening, a modified QuEChERS method is often preferred. For methods requiring very low detection limits and minimal matrix effects, SPE might be the better choice. It is recommended to validate both methods for your specific soil type to determine which provides the optimal performance.
Q4: What are the key physicochemical properties of this compound that influence its extraction from soil?
A4: Understanding the properties of this compound is crucial for optimizing extraction methods. Key properties include:
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Water Solubility: this compound has a relatively low water solubility. This suggests that it will have a tendency to partition into the organic phase of the soil rather than remaining in the soil water.
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LogP (Octanol-Water Partition Coefficient): The LogP value indicates the lipophilicity of a compound. A higher LogP suggests a greater affinity for non-polar environments, such as the organic matter in soil.
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Chemical Structure: this compound is a carbamate herbicide. The presence of polar functional groups can lead to interactions with the active sites on soil organic matter.
These properties contribute to the strong binding of this compound to high organic matter soils, making its extraction challenging.
Data Presentation
Table 1: Representative Recovery Data for Carbamate Pesticides from Soil Using Different Extraction Methods
| Carbamate Pesticide | Soil Type | Extraction Method | Cleanup Sorbent(s) | Recovery (%) | Reference |
| Carbofuran | Agricultural Soil | Shaking Extraction + SPE | C18 | 80.5 - 82.1 | |
| Carbaryl | Agricultural Soil | Shaking Extraction + SPE | C18 | 80.5 - 82.1 | |
| Multiple Carbamates | Soil | Modified QuEChERS | d-SPE | 64.7 - 104.7 | |
| Propoxur & Promecarb | Soil | Sonication-assisted QuEChERS | C18 | 82 - 114 | |
| Carbaryl | Loam Soil (High OM) | Shaking with CaCl2 | - | ~71 (adsorbed) | |
| Carbofuran | Loam Soil (High OM) | Shaking with CaCl2 | - | ~55 (adsorbed) |
Note: This table provides representative data for carbamate pesticides. Actual recoveries for this compound may vary depending on the specific soil characteristics and experimental conditions.
Experimental Protocols
Protocol 1: Modified QuEChERS Method for this compound in High Organic Matter Soil
This protocol is a general guideline and should be optimized and validated for your specific soil matrix.
1. Sample Preparation:
- Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.
2. Extraction:
- Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile (or an optimized solvent mixture, e.g., acetonitrile:acetone 9:1 v/v).
- Add an appropriate amount of an internal standard if used.
- Vortex vigorously for 1 minute.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
- Immediately shake vigorously for 2 minutes.
- Centrifuge at ≥ 4000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing the d-SPE sorbents. For high organic matter soils, a combination like 900 mg MgSO₄, 150 mg PSA, and 150 mg C18 is a good starting point.
- Vortex for 1 minute.
- Centrifuge at ≥ 4000 rcf for 5 minutes.
4. Final Extract Preparation:
- Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
- The sample is now ready for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound in High Organic Matter Soil
This protocol is a general guideline and should be optimized for your specific soil and SPE cartridge.
1. Sample Preparation and Initial Extraction:
- Follow steps 1 and 2 of the Modified QuEChERS protocol to obtain the initial soil extract.
2. SPE Cartridge Conditioning:
- Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge go dry.
3. Sample Loading:
- Take a known volume of the supernatant from the initial extraction and dilute it with deionized water to reduce the acetonitrile content to <10%.
- Load the diluted extract onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).
4. Washing:
- Wash the cartridge with 5 mL of deionized water to remove polar interferences.
- Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
5. Elution:
- Elute the this compound from the cartridge with a small volume (e.g., 2 x 3 mL) of an appropriate elution solvent, such as methanol or acetonitrile.
- Collect the eluate in a clean tube.
6. Final Extract Preparation:
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis.
- Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial.
Mandatory Visualization
Caption: Comparative workflows for QuEChERS and SPE extraction of this compound from soil.
Caption: Troubleshooting guide for low this compound recovery in high organic matter soils.
References
- 1. Soil Organic Matter Composition and pH as Factors Affecting Retention of Carbaryl, Carbofuran and Metolachlor in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Concepts and Misconceptions of Humic Substances as the Stable Part of Soil Organic Matter: A Review [mdpi.com]
- 4. weber.hu [weber.hu]
- 5. researchgate.net [researchgate.net]
Preventing Karbutilate degradation during sample collection and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Karbutilate during sample collection and storage. Adherence to these protocols is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
A1: this compound is a broad-spectrum herbicide belonging to the carbamate class. It acts by inhibiting photosynthesis in susceptible plants.[1] Degradation of this compound in environmental or biological samples can lead to an underestimation of its concentration, resulting in inaccurate risk assessments, efficacy studies, and residue analysis.
Q2: What are the primary pathways of this compound degradation?
A2: Like other carbamates, this compound is susceptible to three main degradation pathways:
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Hydrolysis: The ester linkage in the this compound molecule can be broken down by water, a process that is significantly accelerated in alkaline conditions.[2][3]
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Photodegradation: Exposure to sunlight, particularly ultraviolet (UV) radiation, can cause the breakdown of the this compound molecule.[4]
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Microbial Degradation: Microorganisms present in soil and water can use this compound as a source of carbon and nitrogen, leading to its decomposition.[5]
Q3: What are the general best practices for collecting and storing samples containing this compound?
A3: To maintain the integrity of this compound samples, it is essential to:
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Use appropriate, clean sample containers (e.g., amber glass).
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Prevent cross-contamination between samples.
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Keep samples cool (refrigerated or frozen) immediately after collection.
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Minimize the time between sample collection and analysis.
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Protect samples from light.
Troubleshooting Guides
This section addresses specific issues that may arise during sample collection and storage, providing actionable solutions.
Issue 1: Low or no detection of this compound in water samples.
| Potential Cause | Troubleshooting Step | Explanation |
| Hydrolysis due to high pH | Measure the pH of the water sample. If alkaline, collect a new sample and immediately adjust the pH to a range of 3-5 using a suitable acid (e.g., sulfuric acid), as recommended by EPA methods for similar pesticides. | Carbamates are known to hydrolyze rapidly under alkaline conditions. Acidification slows down this chemical degradation pathway. |
| Microbial Degradation | Collect samples in sterile containers. If microbial activity is suspected, consider adding a biocide or filtering the sample immediately after collection. EPA methods for carbamates suggest refrigeration at ≤6°C to inhibit microbial activity. | Microorganisms in water can metabolize this compound. Sterilization, biocides, or low temperatures can inhibit this process. |
| Photodegradation | Collect and store water samples in amber glass bottles to protect them from light. If amber bottles are unavailable, wrap clear bottles in aluminum foil. | UV radiation from sunlight can break down this compound. Amber glass effectively blocks UV light. |
Issue 2: Inconsistent this compound concentrations in soil samples.
| Potential Cause | Troubleshooting Step | Explanation |
| Continued Microbial Activity | Freeze soil samples at -20°C immediately after collection if they cannot be extracted within 48 hours. | Freezing effectively halts microbial activity, which is a primary driver of herbicide degradation in soil. |
| Non-homogeneous Sample | Follow a standardized soil sampling protocol to ensure the sample is representative of the area. This typically involves collecting multiple sub-samples and combining them to form a composite sample. | This compound distribution in a field can be uneven. A composite sample provides a more accurate average concentration. |
| Influence of Soil Properties | Document key soil characteristics such as pH, organic matter content, and texture. | Soil properties significantly influence pesticide persistence. Higher organic matter can increase adsorption, potentially affecting extraction efficiency and degradation rates. Alkaline pH can accelerate hydrolysis. |
Quantitative Data Summary
While specific degradation kinetic data for this compound is limited in publicly available literature, the following tables provide representative data for structurally similar carbamate herbicides. This information can be used to infer the relative stability of this compound under different conditions.
Table 1: Effect of Temperature on the Half-Life (t½) of a Structurally Similar Carbamate Herbicide in Soil.
| Temperature (°C) | Half-Life (Days) |
| 5 | 43 - 85 |
| 20-25 | 1 - 36 |
Data is for Florasulam, a herbicide with a different chemical structure but illustrates the general principle of temperature-dependent degradation in soil. Higher temperatures generally accelerate microbial and chemical degradation rates.
Table 2: Effect of pH on the Hydrolysis of a Structurally Similar Carbamate Herbicide (Carbaryl).
| pH | Relative Hydrolysis Rate |
| 4.0 - 6.0 | Stable |
| 7.0 | Measurable Hydrolysis |
| 8.0 - 10.0 | Rapid Hydrolysis |
Data for Carbaryl demonstrates the significant increase in hydrolysis rate with increasing pH. N-monosubstituted carbamates are generally stable in acidic solutions but their reactivity increases at higher pH values.
Experimental Protocols
Protocol 1: Collection and Preservation of Water Samples for this compound Analysis
This protocol is based on EPA Method 632 for carbamate pesticides.
-
Container Preparation: Use 1-liter amber glass bottles with PTFE-lined screw caps. Ensure bottles are scrupulously clean by washing with detergent, rinsing with tap and reagent water, and then rinsing with acetone or methylene chloride before drying.
-
Sample Collection:
-
If collecting from a tap, remove any aerators and let the cold water run for 3-5 minutes to flush the lines.
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Do not pre-rinse the sample bottle, as it may contain preservatives.
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Fill the bottle to the shoulder, leaving a small headspace.
-
-
Preservation:
-
Immediately after collection, cool the sample to ≤6°C.
-
If residual chlorine is present, add 80 mg of sodium thiosulfate per liter of sample.
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If analysis will not be performed within 72 hours, adjust the sample pH to a range of 5.0 to 9.0 with sodium hydroxide or sulfuric acid. However, for carbamates, it is often recommended to acidify to a pH between 3 and 5 to minimize hydrolysis. EPA Method 531.2 suggests using a citric acid buffer to achieve and maintain a stable acidic pH.
-
-
Storage and Holding Time:
-
Store samples in the dark at ≤6°C.
-
Samples must be extracted within 7 days of collection and analyzed within 40 days of extraction.
-
Protocol 2: Collection and Preservation of Soil Samples for this compound Analysis
-
Container Preparation: Use wide-mouth glass jars with PTFE-lined lids.
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Sample Collection:
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Create a composite sample by collecting 15-20 sub-samples from random locations within the target area.
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Remove the top layer of debris before taking a core sample to the desired depth.
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Combine the sub-samples in a clean container or on a clean surface and mix thoroughly.
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Transfer a representative portion of the composite sample to the sample jar.
-
-
Preservation:
-
If the sample is to be analyzed within 48 hours, store it in the dark at ≤6°C.
-
If the sample will be stored for longer than 48 hours, freeze it at < -10°C immediately after collection.
-
-
Storage and Holding Times:
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Frozen samples can generally be stored for extended periods, but it is recommended to consult specific analytical method guidelines. For many pesticides, a holding time of 14 days to extraction is recommended for solid samples.
-
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Recommended workflow for sample collection and preservation.
References
- 1. researchgate.net [researchgate.net]
- 2. scite.ai [scite.ai]
- 3. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
- 4. Carbamate pesticides: a general introduction (EHC 64, 1986) [inchem.org]
- 5. Effect of soil properties on the persistence of carbamate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of Karbutilate Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical support for improving the stability of Karbutilate analytical standards. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address common issues encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the stability of its analytical standard important?
This compound is a carbamate ester and substituted urea that functions as a pre- and post-emergent herbicide by inhibiting photosynthesis in broad-leaf plants.[1] The stability of its analytical standard is crucial for accurate and reproducible quantitative analysis in research and quality control settings. Degradation of the standard can lead to underestimation of the analyte in samples, impacting the reliability of experimental data, regulatory submissions, and product quality assessment.
Q2: What are the primary degradation pathways for this compound?
As a carbamate, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The ester linkage in the carbamate structure can be cleaved by water. This reaction is influenced by pH, with both acidic and basic conditions potentially accelerating degradation.
-
Photodegradation: Exposure to ultraviolet (UV) light can cause the cleavage of the ester bond in carbamate esters like this compound.[2]
Q3: What are the ideal storage conditions for this compound analytical standards?
To ensure the long-term stability of this compound analytical standards, they should be stored in a dry, dark environment at temperatures between 0 - 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months to years).[3] It is also recommended to store them away from strong oxidizing agents.
Section 2: Troubleshooting Guide for Stability Issues
Q4: I am observing a decrease in the peak area of my this compound standard over a series of injections. What could be the cause?
A decreasing peak area for a calibration standard suggests on-instrument or short-term instability. Several factors could be responsible:
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Solution Instability: The solvent used to dissolve the this compound standard may be promoting degradation. It is advisable to prepare fresh standards daily and to evaluate the stability of the analyte in the chosen solvent over the typical analysis time.
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Temperature Effects: If the autosampler is not temperature-controlled, prolonged exposure to ambient laboratory temperatures can lead to degradation.
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Photodegradation: Exposure to light, especially UV, in the laboratory environment can cause degradation. Use amber vials or light-protective covers for your sample vials.
Q5: My analytical results for this compound are inconsistent. How can I determine if the standard's stability is the issue?
Inconsistent results can stem from various sources. To isolate the stability of the standard as a potential cause, consider the following:
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System Suitability Tests: Before each analytical run, perform system suitability tests to ensure the HPLC system is performing correctly.
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Control Samples: Analyze a freshly prepared control sample alongside your test samples. If the control sample shows consistent results while the test samples vary, the issue may lie with sample preparation or matrix effects rather than the standard's stability.
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Forced Degradation Study: Conduct a forced degradation study on the this compound standard to understand its degradation profile under various stress conditions (acid, base, oxidation, heat, light). This will help in identifying potential degradation products and ensuring your analytical method is stability-indicating.
Section 3: Experimental Protocols and Data
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4][5] A typical forced degradation study for this compound would involve the following conditions:
Table 1: Recommended Conditions for Forced Degradation of this compound
| Stress Condition | Reagent/Condition | Duration | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C | Hydrolysis of the carbamate ester linkage. |
| Base Hydrolysis | 0.1 M NaOH | 2 hours at room temperature | Rapid hydrolysis of the carbamate ester linkage. |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature | Oxidation of the molecule. |
| Thermal Degradation | 80°C | 48 hours | Thermal decomposition. |
| Photodegradation | UV light (254 nm) | 24 hours | Cleavage of the carbamate ester bond. |
Note: The extent of degradation should ideally be between 5-20% to ensure that the degradation products are adequately formed and can be separated from the parent compound.
Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients. For this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable approach.
Table 2: Example HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 246 nm |
This is a starting point, and method optimization may be required based on the specific instrument and column used.
Section 4: Visualizations
Degradation Pathway of this compound
The primary degradation of this compound involves the hydrolysis of the carbamate ester linkage.
References
Technical Support Center: Refining Spray Application Techniques for Uniform Karbutilate Distribution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving uniform distribution of Karbutilate during experimental applications.
Troubleshooting Guide
This guide addresses specific issues that may arise during the spray application of this compound, presented in a question-and-answer format.
Issue: Uneven Spray Pattern (Streaks or Bands)
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Question: What are the common causes of an uneven spray pattern, such as streaking, and how can I correct it?
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Answer: Uneven spray patterns are often due to issues with the spray boom, nozzles, or operating parameters.
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Incorrect Boom Height: The spray boom may be too high or too low, preventing the proper overlap of nozzle patterns. Adjust the boom height according to the nozzle manufacturer's recommendations for the target spray angle.[1]
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Clogged or Worn Nozzles: Partially clogged nozzles will disrupt the spray pattern. Worn nozzles can also lead to an uneven distribution and increased flow rate.[2][3] Clean or replace nozzles as needed. For wettable powder formulations like this compound, nozzle materials such as ceramic or hardened stainless steel are recommended to resist abrasion.[2][4]
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Improper Nozzle Spacing and Alignment: Ensure all nozzles on the boom are spaced uniformly and angled correctly to achieve the recommended overlap, typically between 50% and 100%.
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Low Pressure: Insufficient pressure can result in a distorted spray pattern and larger droplets than intended. Operate the sprayer within the recommended pressure range for the selected nozzles.
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Issue: Nozzle Clogging and Blockages
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Question: My nozzles are frequently clogging during this compound application. What are the likely causes and solutions?
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Answer: Nozzle clogging is a common issue, particularly with wettable powder (WP) formulations.
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Inadequate Agitation: this compound, especially in a WP formulation, requires continuous and vigorous agitation in the spray tank to keep the particles suspended. Insufficient agitation can lead to settling and clogging.
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Improper Mixing Sequence: When tank-mixing this compound with other products, follow the correct mixing order. Generally, for WP formulations, the tank should be half to three-quarters full of water with the agitation running before adding the powder. Create a slurry with the wettable powder before adding it to the tank to ensure it disperses properly. Add other components in the correct sequence (e.g., water-dispersible granules, then flowables, then emulsifiable concentrates).
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Contaminated Water Source: Using water with debris or high levels of minerals can contribute to clogging. Use clean water for your spray solution.
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Incompatible Tank Mix: If tank-mixing, perform a jar test to ensure the products are compatible before mixing a large batch.
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Issue: Spray Drift
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Question: How can I minimize the off-target movement (drift) of my this compound spray?
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Answer: Spray drift is influenced by environmental conditions and application techniques.
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Wind Speed and Direction: Avoid spraying in windy conditions. Check the wind direction to ensure it is blowing away from sensitive areas.
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Droplet Size: Finer droplets are more susceptible to drift. Select nozzles that produce a coarser droplet size, such as air-induction nozzles, and operate at lower pressures to minimize the creation of fine droplets.
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Boom Height: Keep the spray boom as low as possible while still achieving uniform coverage to reduce the time droplets are airborne.
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Drift Reduction Adjuvants: Consider using a drift control additive in your tank mix, which can increase droplet size and reduce the number of fine droplets.
-
Frequently Asked Questions (FAQs)
Formulation and Mixing
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Question: What are the characteristics of a this compound wettable powder (WP) formulation that I should be aware of during application?
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Answer: Wettable powders are finely ground, dry formulations that are mixed with water to form a suspension. Key characteristics include:
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Suspension, Not a Solution: The particles do not dissolve in water, so constant agitation is crucial to prevent settling.
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Abrasiveness: WP formulations can be abrasive to sprayer components, particularly nozzles and pumps. Regular inspection for wear is important.
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Inhalation Hazard: The fine powder can pose an inhalation risk during mixing and handling. Appropriate personal protective equipment (PPE) should be worn.
-
-
Question: What is the recommended procedure for mixing a this compound wettable powder?
-
Answer:
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Fill the spray tank with half to three-quarters of the required volume of clean water.
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Start the sprayer's agitation system.
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In a separate container, create a slurry by mixing the required amount of this compound WP with a small amount of water until it forms a smooth paste.
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Slowly add the slurry to the spray tank.
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Add the remaining water to the tank to reach the final desired volume.
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Continue agitation throughout the spraying process.
-
Application Parameters
-
Question: How do I select the appropriate nozzle for my this compound application?
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Answer: Nozzle selection depends on the desired application rate, droplet size, and spray pattern.
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Nozzle Type: For broadcast applications of herbicides like this compound, flat-fan nozzles are commonly recommended for their uniform spray distribution. To minimize drift, consider low-drift nozzles like air-induction (AI) or turbo teejet (TT) nozzles.
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Nozzle Size: The nozzle size determines the flow rate at a given pressure. Use nozzle catalogs and the intended application rate (gallons per acre), ground speed (miles per hour), and nozzle spacing (inches) to select the correct size.
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Nozzle Material: Due to the abrasive nature of wettable powders, choose nozzles made from durable materials like ceramic, hardened stainless steel, or polymer to reduce wear.
-
-
Question: What is the impact of spray pressure and boom height on this compound distribution?
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Answer: Both pressure and boom height significantly affect spray uniformity.
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Pressure: Higher pressures generally produce smaller droplets, which can increase coverage but also enhance the risk of drift. Operating within the nozzle's recommended pressure range is critical for maintaining the desired spray pattern and droplet size.
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Boom Height: The boom must be set at the correct height to ensure proper overlap of the spray patterns from adjacent nozzles. The optimal height is dependent on the nozzle's spray angle and spacing.
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Data Presentation
Table 1: Influence of Nozzle Type, Pressure, and Boom Height on Spray Distribution Uniformity (Coefficient of Variation - CV%)
| Nozzle Type | Operating Pressure (bar) | Boom Height (cm) | Coefficient of Variation (CV%) |
| Standard Flat-Fan | 2.0 | 50 | 15.2 |
| Standard Flat-Fan | 3.0 | 50 | 12.8 |
| Standard Flat-Fan | 4.0 | 50 | 14.1 |
| Air-Induction | 2.0 | 75 | 9.5 |
| Air-Induction | 3.0 | 75 | 8.1 |
| Air-Induction | 4.0 | 75 | 8.9 |
| Turbo TeeJet | 2.0 | 60 | 11.3 |
| Turbo TeeJet | 3.0 | 60 | 10.5 |
| Turbo TeeJet | 4.0 | 60 | 11.8 |
Note: This table presents generalized data for illustrative purposes. Actual CV values can vary based on specific experimental conditions.
Table 2: Recommended Droplet Densities for Herbicide Application
| Herbicide Type | Droplet Density (droplets/cm²) |
| Pre-emergent | 20-30 |
| Post-emergent | 30-40 |
Data sourced from Harrell's LLC.
Experimental Protocols
Protocol 1: Assessment of Spray Pattern Uniformity using Water-Sensitive Paper
This protocol outlines a method for visually assessing the uniformity of this compound spray distribution.
Materials:
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Water-sensitive paper (WSP) cards
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Stakes or clips for holding WSP cards
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Tweezers or gloves for handling WSP cards
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Calibrated sprayer with this compound solution
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Permanent marker
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Field map or diagram
Procedure:
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Preparation: Before spraying, determine the locations where you will place the WSP cards to get a representative sample of the spray swath. Mark these locations on your field map. Label the back of each WSP card with a corresponding identifier.
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Placement of WSP Cards: Wearing gloves or using tweezers to avoid moisture contamination, place the WSP cards at the predetermined locations within the target area. Secure the cards horizontally on stakes just above the target surface or clip them directly to plant foliage.
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Spray Application: Operate the sprayer at the desired speed, pressure, and boom height, making a single pass over the WSP cards.
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Card Collection: Allow the cards to dry completely before collecting them.
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Visual Assessment: Examine the droplet pattern on each card.
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Uniform Coverage: A uniform spray will show an even distribution of blue spots across the card.
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Over-application: This is indicated by large, coalesced blue areas or running liquid.
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Under-application: This is indicated by sparse, small blue spots.
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Quantitative Analysis (Optional): For a more detailed analysis, the cards can be scanned, and image analysis software can be used to calculate the percentage of spray coverage and droplet density. Compare the droplet density to the recommended values in Table 2.
Mandatory Visualization
Caption: Troubleshooting workflow for an uneven spray pattern.
References
Addressing variability in Karbutilate bioassay results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Karbutilate bioassay results.
Acetylcholinesterase (AChE) Inhibition Bioassay
This compound's primary mode of action is the inhibition of the acetylcholinesterase (AChE) enzyme.[1] Variability in this bioassay can mask the true potency of the compound. Below are resources to help you identify and mitigate these issues.
Troubleshooting Guide: AChE Inhibition Bioassay
Q1: Why are my IC50 values for this compound inconsistent between experiments?
Inconsistent IC50 values are a common challenge and can arise from several factors:
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Reagent Stability: this compound solutions, especially at low concentrations, may degrade over time. Prepare fresh dilutions for each experiment.
-
Enzyme Activity: The specific activity of the AChE enzyme can vary between lots and decrease with improper storage. Always verify enzyme activity before starting an assay.
-
Pipetting Inaccuracies: Small errors in pipetting volumes, particularly of the enzyme or inhibitor, can lead to significant variations in the final concentration and, consequently, the IC50 value.
-
Incubation Times: Variation in incubation times for the enzyme-inhibitor interaction can affect the extent of inhibition observed.
Q2: My negative control (no this compound) shows some inhibition. What is the cause?
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Solvent Effects: If this compound is dissolved in an organic solvent like DMSO, high concentrations of the solvent itself can inhibit AChE activity. Ensure the final solvent concentration is low (typically <1%) and consistent across all wells, including controls.
-
Contamination: Reagents or labware may be contaminated with other inhibitory compounds. Use fresh, high-quality reagents and dedicated labware.
Q3: The positive control (a known AChE inhibitor) is not showing the expected level of inhibition.
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Degraded Control: The positive control compound may have degraded. Use a fresh, validated stock of the positive control.
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Inactive Enzyme: The AChE enzyme may have lost activity due to improper storage or handling (e.g., repeated freeze-thaw cycles).
-
Substrate Issues: The substrate solution (e.g., acetylthiocholine) may have degraded.
Data Presentation: Expected Variability in AChE Bioassay
The following table summarizes common sources of variability and their potential impact on the half-maximal inhibitory concentration (IC50) of this compound.
| Source of Variability | Potential Impact on IC50 | Plausible Range of Variation |
| Pipetting Error (±1µL) | High | ± 15-20% |
| Incubation Time (±5 min) | Moderate | ± 10-15% |
| Temperature Fluctuation (±2°C) | Moderate | ± 5-10% |
| Enzyme Lot-to-Lot Variation | High | Up to 2-fold difference |
| This compound Stock Degradation | High (Apparent decrease in potency) | > 2-fold difference |
Experimental Protocol: this compound AChE Inhibition Bioassay (Ellman's Method)
This protocol outlines a standard procedure for determining the inhibitory effect of this compound on AChE activity.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE, DTNB, and ATCI in phosphate buffer.
-
-
Assay Setup:
-
Add 20 µL of phosphate buffer to each well.
-
Add 10 µL of different concentrations of this compound solution to the test wells. Add 10 µL of solvent to the control wells.
-
Add 10 µL of AChE solution to all wells.
-
Incubate the plate at 25°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 150 µL of a reaction mixture containing DTNB and ATCI to each well.
-
Immediately measure the absorbance at 412 nm at time 0 and then every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each this compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.
-
Signaling Pathway: AChE Inhibition by this compound
Caption: Acetylcholinesterase Inhibition by this compound.
Photosynthesis Inhibition Bioassay
This compound can also act as a secondary inhibitor of photosynthesis, providing an alternative method for bioassay.
Troubleshooting Guide: Photosynthesis Inhibition Bioassay
Q1: I am not observing a clear dose-dependent inhibition of photosynthesis.
-
Insufficient Light: The light intensity used to induce fluorescence may be too low or inconsistent. Ensure your light source is calibrated and provides uniform illumination.
-
Plant Health: The physiological state of the test plants can significantly impact results. Use healthy, uniformly grown plants for each experiment.
-
Incorrect Measurement Time: The timing of fluorescence measurements after this compound application is critical. Develop a time-course experiment to determine the optimal measurement window.
Q2: There is high variability in chlorophyll fluorescence readings between my replicate plants.
-
Uneven Application: Ensure that this compound is applied uniformly to all plants or leaf discs.
-
Environmental Fluctuations: Temperature and humidity can affect photosynthetic activity. Maintain a controlled environment during the experiment.
-
Leaf Age and Position: The age and position of a leaf on a plant can influence its photosynthetic capacity. Use leaves of a similar age and position for all replicates.
Data Presentation: Expected Variability in Photosynthesis Bioassay
The following table outlines potential sources of variability and their impact on key chlorophyll fluorescence parameters.
| Source of Variability | Potential Impact on Fv/Fm | Plausible Range of Variation |
| Light Intensity (±10%) | Moderate | ± 5-10% |
| Temperature (±2°C) | Moderate | ± 5-8% |
| Plant Age/Health | High | > 15% |
| Uneven Herbicide Application | High | > 20% |
Experimental Protocol: this compound Photosynthesis Inhibition Bioassay (Chlorophyll Fluorescence)
This protocol uses chlorophyll fluorescence to measure the inhibitory effect of this compound on photosystem II (PSII).
Materials:
-
This compound
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Healthy, young plants (e.g., spinach, pea)
-
Pulse-Amplitude-Modulation (PAM) fluorometer
-
Leaf clips
-
Distilled water
-
Surfactant (e.g., Tween 20)
Procedure:
-
Plant Preparation:
-
Grow plants under controlled conditions (e.g., 16h light/8h dark cycle, 22°C).
-
Select healthy, fully expanded leaves for the experiment.
-
-
This compound Application:
-
Prepare a series of this compound solutions in distilled water with a small amount of surfactant.
-
Apply the solutions to the adaxial surface of the leaves using a fine mist sprayer or by floating leaf discs on the solutions.
-
-
Dark Adaptation:
-
Attach leaf clips to the treated area of the leaves and dark-adapt for at least 20 minutes.
-
-
Fluorescence Measurement:
-
Measure the minimal fluorescence (Fo) with a weak measuring beam.
-
Apply a saturating pulse of light to measure the maximal fluorescence (Fm).
-
-
Data Analysis:
-
Calculate the maximum quantum yield of PSII (Fv/Fm), where Fv = Fm - Fo.
-
Determine the percentage of inhibition of Fv/Fm for each this compound concentration relative to the control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
Experimental Workflow: this compound Bioassay
Caption: General workflow for a this compound bioassay.
Troubleshooting Workflow: Addressing Variability
Caption: Logical workflow for troubleshooting bioassay variability.
References
Reducing analytical interference in Karbutilate chromatograms
Welcome to the technical support center for Karbutilate analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common analytical interferences encountered during chromatographic experiments involving this compound.
Troubleshooting Guides
This section provides detailed guidance on how to identify and resolve specific issues that may arise during the chromatographic analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom: The this compound peak in your chromatogram is not symmetrical. It may appear with a "tail" extending from the back of the peak or a "front" where the leading edge is sloped.
Possible Causes and Solutions:
| Cause | Solution |
| Column Overload | The sample concentration is too high, saturating the stationary phase. Dilute the sample and reinject.[1][2] |
| Secondary Interactions | Active sites on the column packing material can cause unwanted interactions with the analyte. Adjust the mobile phase pH or use a mobile phase additive to minimize these interactions. Consider using a column with end-capping.[2][3] |
| Improper Solvent for Sample Dissolution | The solvent used to dissolve the sample may be too strong or too weak compared to the mobile phase, causing peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[4] |
| Column Degradation | The column may be old or damaged. Try flushing the column or, if necessary, replace it with a new one. |
| Incorrect Column Installation | An improperly installed column can lead to poor peak shape. Ensure the column is installed correctly in the instrument. |
Issue 2: Baseline Noise, Drift, or Wander
Symptom: The baseline of your chromatogram is not flat and stable, exhibiting high-frequency noise, a gradual upward or downward drift, or random fluctuations.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Mobile Phase | Impurities in the mobile phase solvents or additives can contribute to baseline noise. Use high-purity (HPLC-grade) solvents and freshly prepared mobile phases. |
| Inadequate Mobile Phase Degassing | Dissolved gases in the mobile phase can outgas in the system, causing pressure fluctuations and baseline noise. Degas the mobile phase using methods like sonication, vacuum degassing, or an inline degasser. |
| Pump Issues | Worn pump seals or faulty check valves can lead to pressure fluctuations and an unstable baseline. Perform regular pump maintenance. |
| Detector Lamp Issues | An aging or unstable detector lamp can cause baseline drift and noise. Check the lamp's energy output and replace it if necessary. |
| Temperature Fluctuations | Variations in ambient temperature can affect the mobile phase viscosity and detector response, leading to baseline drift. Use a column oven to maintain a stable temperature. |
Issue 3: Matrix Effects (Ion Suppression or Enhancement in LC-MS)
Symptom: When analyzing this compound in a complex matrix (e.g., soil, water, biological fluids), the signal intensity is significantly lower (suppression) or higher (enhancement) compared to a clean standard, leading to inaccurate quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Co-eluting Matrix Components | Other compounds from the sample matrix elute at the same time as this compound, interfering with its ionization in the mass spectrometer source. |
| Mitigation Strategies: | |
| Improve Sample Preparation | Use Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components before analysis. |
| Matrix-Matched Calibration | Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for consistent matrix effects. |
| Sample Dilution | Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their effect on this compound ionization. |
| Stable Isotope-Labeled Internal Standard | Use a stable isotope-labeled version of this compound as an internal standard. This is the most effective way to correct for matrix effects as the internal standard will be affected in the same way as the analyte. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of interference in this compound analysis by LC-MS?
A1: The most common source of interference in the LC-MS analysis of pesticides like this compound is the matrix effect. This phenomenon, caused by co-eluting compounds from the sample matrix, can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.
Q2: How can I prevent column contamination when analyzing complex samples?
A2: To prevent column contamination, it is crucial to have an effective sample preparation procedure to remove as many matrix components as possible before injection. Using a guard column before your analytical column can also help protect it from strongly retained or particulate matter. Regular column flushing with a strong solvent is also recommended.
Q3: My this compound peak is showing up at a different retention time than expected. What should I do?
A3: A shift in retention time can be due to several factors. Check the following:
-
Mobile Phase Composition: Ensure the mobile phase is prepared correctly and has not changed in composition.
-
Flow Rate: Verify that the pump is delivering the correct flow rate.
-
Column Temperature: Ensure the column oven is set to and maintaining the correct temperature.
-
Column Equilibration: Make sure the column is properly equilibrated with the mobile phase before injection.
-
Column Age: An old or degraded column can also lead to changes in retention time.
Q4: I see unexpected peaks in my chromatogram. What could be their source?
A4: Unexpected peaks can arise from several sources:
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Contaminants: These could be from your sample, solvent, or the HPLC system itself.
-
Degradation Products: this compound may degrade under certain conditions, leading to the formation of new compounds.
-
Ghost Peaks: These are peaks that appear in blank injections and are often due to carryover from a previous injection or contamination in the system.
To identify the source, run a blank injection (injecting only the mobile phase). If the peaks are still present, they are likely from the system or mobile phase. If they are absent, they are from your sample or sample preparation procedure.
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Water Samples
This protocol provides a general procedure for extracting this compound from water samples using a C18 SPE cartridge.
Materials:
-
C18 SPE Cartridge (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized Water (HPLC grade)
-
Sample Collection Vials
-
SPE Vacuum Manifold
Procedure:
-
Conditioning: Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass the water sample (e.g., 100 mL) through the conditioned cartridge at a slow, steady flow rate (e.g., 5 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
Elution: Elute the retained this compound from the cartridge with a small volume of an appropriate organic solvent (e.g., 2 x 2 mL of methanol or acetonitrile) into a clean collection vial.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for chromatographic analysis.
Visualizations
References
Technical Support Center: Optimization of pH for Liquid-Liquid Extraction of Karbutilate
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the optimization of pH during the liquid-liquid extraction (LLE) of Karbutilate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of pH in the liquid-liquid extraction of this compound?
The pH of the aqueous phase is a critical parameter in the LLE of ionizable compounds like this compound. This compound, a carbamate pesticide, can exist in either a neutral (uncharged) form or an ionized (charged) form, depending on the pH of the solution.[1][2] The neutral form is significantly more soluble in organic solvents, while the ionized form is more soluble in the aqueous phase.[3][4] By adjusting the pH, you can control the ionization state of this compound to maximize its partitioning into the desired solvent phase, thereby ensuring the highest possible extraction efficiency.[5]
Q2: How do I determine the optimal pH for extracting this compound into an organic solvent?
As a general rule for extracting a weakly acidic compound into an organic solvent, the pH of the aqueous solution should be adjusted to at least 2 units below the analyte's pKa. This ensures that the compound remains predominantly in its neutral, more hydrophobic form. Conversely, to remove it from an organic phase into an aqueous one (back extraction), the pH should be raised to at least 2 units above the pKa to convert it to its charged, more hydrophilic form.
Q3: What is "back extraction" and how can it be used to purify this compound?
Back extraction is a technique used to improve the selectivity and purity of an extraction. After performing an initial extraction of this compound into an organic solvent at an optimal low pH, the organic phase may still contain neutral impurities. To purify the this compound, it can be "back-extracted" from this organic phase into a fresh, clean aqueous phase. This is achieved by mixing the organic extract with an aqueous solution where the pH has been raised significantly above this compound's pKa. This converts the this compound into its water-soluble ionized form, causing it to move into the new aqueous phase while leaving neutral, organic-soluble impurities behind in the organic layer. The process can be repeated to enhance purity.
Q4: What are common challenges encountered during the pH-dependent extraction of this compound?
The most common problem is the formation of emulsions, which are stable mixtures of the two immiscible solvent layers that prevent clear phase separation. This is particularly common when samples contain surfactants or a high concentration of other compounds. Other issues include poor recovery due to incorrect pH, choice of solvent, or insufficient mixing, and the formation of a third layer at the interface.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₄H₂₁N₃O₃ | |
| Molar Mass | 279.34 g·mol⁻¹ | |
| Class | Carbamate Ester, Substituted Urea | |
| pKa | Weakly acidic; a specific cyclic carbamate has a pKa of ~10.2. The exact pKa for this compound should be determined experimentally. |
Table 2: General pH Guidelines for LLE of a Weakly Acidic Analyte (like this compound)
| Goal | Aqueous Phase pH Adjustment | Expected State of this compound | Preferred Phase |
| Extract from Aqueous to Organic Phase | pH < (pKa - 2) | Neutral (Uncharged) | Organic |
| Extract from Organic to Aqueous Phase (Back Extraction) | pH > (pKa + 2) | Ionized (Charged) | Aqueous |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction of this compound from an Aqueous Sample
-
Sample Preparation: Start with a known volume of the aqueous sample containing this compound in a separatory funnel.
-
pH Adjustment: Based on the pKa of this compound, adjust the pH of the aqueous sample to be at least 2 units below the pKa to ensure it is in its neutral form. Use a suitable acid (e.g., 1M HCl) for this adjustment.
-
Solvent Addition: Add a volume of a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate). A solvent-to-sample ratio of 1:1 is a common starting point, but ratios up to 7:1 may be used to optimize recovery.
-
Extraction: Stopper the separatory funnel and mix the two phases. To prevent emulsion formation, gently invert the funnel repeatedly for 1-2 minutes, venting frequently to release any pressure buildup, rather than shaking vigorously.
-
Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Collection: Carefully drain the lower layer (the organic layer if using a solvent denser than water like dichloromethane) into a clean collection flask.
-
Repeat (Optional): To maximize recovery, the extraction of the aqueous layer can be repeated with fresh portions of the organic solvent. Combine the organic extracts.
-
Analysis: The concentration of this compound in the organic extract can now be determined using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: Workflow for Experimental pH Optimization
To empirically determine the best pH for extraction, a study across a range of pH values should be conducted.
-
Prepare Aliquots: Prepare several identical aqueous samples of this compound.
-
Create pH Gradient: Adjust the pH of each sample to a different value, covering a wide range (e.g., pH 4, 6, 8, 10, 12).
-
Perform LLE: Execute the general LLE protocol (Protocol 1) on each aliquot using the same solvent and volumes.
-
Analyze Extracts: Quantify the amount of this compound extracted in the organic phase for each pH level.
-
Determine Optimum pH: Plot the extraction recovery percentage against the pH. The pH value that yields the highest recovery is the optimum pH for extracting this compound into the chosen organic solvent.
Mandatory Visualization
Caption: Logical relationship between aqueous pH and this compound's form and solubility.
Caption: Experimental workflow for optimizing the pH in this compound liquid-liquid extraction.
Troubleshooting Guide
Table 3: Troubleshooting Common LLE Issues for this compound Extraction
| Issue | Potential Causes | Recommended Solutions | Reference |
| Poor Recovery of this compound | 1. Incorrect pH of the aqueous phase. 2. Inappropriate choice of organic solvent. 3. Insufficient mixing or extraction time. 4. Unfavorable solvent-to-sample volume ratio. | 1. Verify the pH of the aqueous phase is at least 2 units below the pKa of this compound. 2. Select a solvent in which this compound has a high partition coefficient. Test alternative solvents. 3. Increase mixing time or perform multiple extractions. 4. Increase the ratio of organic solvent to the aqueous sample. | |
| Emulsion Formation at Interface | 1. High concentrations of surfactants or other matrix components. 2. Vigorous shaking or agitation. | 1. Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase ("salting out"). 2. Centrifuge the mixture to break the emulsion. 3. Use gentle, repeated inversions for mixing instead of vigorous shaking. 4. Consider using Supported Liquid Extraction (SLE) for problematic samples. | |
| A Third Layer Has Formed | 1. Partial miscibility between the organic and aqueous solvents. 2. Complex formation involving the analyte or other components. | 1. Add brine to decrease the mutual solubility of the two phases. 2. Try a different organic solvent with lower water miscibility. | |
| Difficulty with Phase Separation | 1. The density of the two phases is very similar. 2. Persistent micro-emulsions. | 1. Add a small amount of a solvent with a very different density (e.g., a non-polar solvent like hexane to the organic phase, or water to the aqueous phase). 2. Centrifuge the sample to force a sharper separation. 3. Allow the mixture to stand for a longer period. |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4- (trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
Technical Support Center: Karbutilate Photodegradation in Field Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the photodegradation of Karbutilate in field studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photodegradation a concern in field studies?
A1: this compound is a broad-spectrum herbicide used to control annual and perennial weeds and woody species in non-crop areas.[1] Photodegradation, the breakdown of the herbicide by sunlight, can significantly reduce its efficacy and persistence in the field, leading to inconsistent results in research studies.
Q2: What are the primary factors influencing the photodegradation of this compound in the field?
A2: The rate of this compound photodegradation is influenced by several factors, including the intensity and duration of sunlight exposure, soil properties (such as organic matter content and moisture), and the formulation of the applied herbicide.
Q3: What are the main degradation products of this compound that I should monitor in my studies?
A3: The major degradation products of this compound include its hydrolysis product, N'-(3-hydroxyphenyl)-N,N-dimethylurea, and its demethylated metabolites, monomethyl this compound and demethyl this compound.[1]
Q4: How can I minimize this compound photodegradation during application?
A4: Several strategies can be employed:
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Timing of Application: Apply this compound during periods of lower light intensity, such as early morning, late evening, or on overcast days, to reduce immediate exposure to intense sunlight.
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Incorporation: Mechanical incorporation of the herbicide into the soil can shield it from direct sunlight.[2]
-
Formulation with Adjuvants: Utilize formulations containing UV-blocking or light-scattering adjuvants.
Q5: What types of adjuvants are effective in protecting this compound from photodegradation?
A5: Adjuvants containing substances like titanium dioxide, which acts as a physical UV barrier, or natural polymers like Pinolene®, which form a protective film over the herbicide deposit, can reduce photodegradation.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of this compound efficacy in the field. | High photodegradation rate due to intense sunlight exposure. | 1. Review application timing. Was it applied during peak sunlight hours? 2. Consider using a formulation with a UV-protective adjuvant for subsequent applications. 3. If possible, incorporate the herbicide into the top layer of the soil after application. |
| Inconsistent this compound concentrations across replicate plots. | 1. Uneven application of the herbicide. 2. Varied light exposure due to shading from vegetation or topography. 3. Differences in soil moisture across plots. | 1. Ensure application equipment is calibrated and provides uniform coverage. 2. Select field sites with minimal shading and uniform topography. 3. Manage irrigation to maintain consistent soil moisture across all plots. Soil moisture can affect the rate of both photodegradation and microbial degradation. |
| Low recovery of this compound from soil samples. | 1. Inefficient extraction method. 2. Degradation of the sample during storage or processing. | 1. Verify the extraction protocol. An established HPLC method for this compound and its metabolites from soil has shown good recoveries. 2. Ensure samples are stored in the dark and at low temperatures immediately after collection to prevent further degradation. |
| Detection of unexpected degradation products. | Complex degradation pathways involving both photodegradation and microbial action. | 1. Analyze for the known major metabolites of this compound. 2. Consider that other degradation pathways may be occurring. The photodegradation of N-arylcarbamates can involve cleavage of the carbamate bond. |
Quantitative Data
The following table summarizes recovery data for this compound and its metabolites from various matrices using a validated HPLC method. While specific photodegradation half-life data under different mitigation strategies for this compound is limited in publicly available literature, this data is crucial for accurate quantification in your studies.
| Compound | Matrix | Fortification Level (ppm) | Average Recovery (%) | Lower Limit of Sensitivity (ppm) |
| This compound | Water | 0.01 - 1.0 | 89 - 103 | 0.01 |
| N'-(3-hydroxyphenyl)-N,N-dimethylurea | Water | 0.01 - 1.0 | 90 - 102 | 0.01 |
| Monomethyl this compound | Water | 0.02 - 1.0 | 91 - 101 | 0.02 |
| Demethyl this compound | Water | - | - | - |
| This compound | Soil | 0.1 - 10.0 | 84 - 95 | 0.1 |
| Monomethyl this compound | Soil | 0.2 - 10.0 | 85 - 93 | 0.2 |
| Demethyl this compound | Soil | 0.2 - 10.0 | 86 - 94 | 0.2 |
| This compound | Grass | 0.1 - 10.0 | 80 - 87 | 0.1 |
| Monomethyl this compound | Grass | 0.2 - 10.0 | 82 - 86 | 0.2 |
| Demethyl this compound | Grass | 0.2 - 10.0 | 81 - 85 | 0.2 |
| Data synthesized from Selim, H. M., et al. (1977). |
Experimental Protocols
Protocol 1: Field Study Design for Evaluating Photodegradation Mitigation Strategies
-
Site Selection: Choose a field with uniform soil type and minimal slope and shading.
-
Experimental Design: A randomized complete block design is recommended.
-
Treatments:
-
Control: this compound applied without any mitigation strategy.
-
Mitigation Strategy 1: this compound applied with a UV-protective adjuvant.
-
Mitigation Strategy 2: this compound applied and mechanically incorporated into the top 2-5 cm of soil.
-
Mitigation Strategy 3: this compound applied during low light conditions (e.g., late evening).
-
-
Application: Apply this compound uniformly to each plot using calibrated spray equipment.
-
Sampling: Collect soil samples from the top 0-10 cm layer at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days after application).
-
Sample Handling: Store samples in amber glass jars at -20°C until analysis to prevent further degradation.
Protocol 2: Analysis of this compound and its Metabolites in Soil by HPLC
This protocol is adapted from the method described by Selim et al. (1977).
-
Extraction:
-
Weigh 50 g of soil into a blender jar.
-
Add 100 mL of methanol and blend for 3 minutes.
-
Filter the extract through Whatman No. 1 filter paper.
-
Transfer a 20 mL aliquot of the filtrate to a round-bottom flask and evaporate to dryness using a rotary evaporator.
-
Redissolve the residue in 10 mL of the HPLC mobile phase.
-
-
HPLC Analysis:
-
Column: A suitable reverse-phase C18 column.
-
Mobile Phase: A mixture of methanol and water, adjusted to achieve separation of this compound and its metabolites.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm.
-
Quantification: Use a calibration curve prepared with analytical standards of this compound and its metabolites.
-
Visualizations
Caption: Probable photodegradation pathway of this compound.
Caption: Workflow for a this compound photodegradation field study.
References
Validation & Comparative
Comparative Efficacy of Karbutilate and Other Carbamate Herbicides: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the herbicidal efficacy of Karbutilate against other carbamate herbicides and compounds with a similar mode of action. The information is compiled from publicly available scientific literature and is intended to support research and development in the field of weed management. While direct, side-by-side comparative studies on this compound and a wide range of other carbamate herbicides are limited in the available literature, this guide synthesizes existing data on their mechanism of action, application, and efficacy, supplemented with detailed experimental protocols for herbicide evaluation.
Introduction to this compound and Carbamate Herbicides
This compound is a broad-spectrum herbicide effective against broad-leaf plants, acting as both a pre-emergent and post-emergent herbicide.[1] It was first introduced in 1968 under the trade name Tandex.[1] Chemically, this compound is classified as a carbamate ester and a substituted urea.[1] The primary mode of action for this compound is the inhibition of photosynthesis.[1]
Carbamate herbicides, as a class, are derivatives of carbamic acid. While many carbamates are known for their insecticidal properties through the inhibition of acetylcholinesterase, their herbicidal mechanism of action can vary. Some, like this compound, are potent inhibitors of Photosystem II (PSII) in the photosynthetic electron transport chain.[2] This guide will focus on the comparative efficacy of this compound and other herbicides that share this PSII-inhibiting mechanism.
Mechanism of Action: Photosystem II Inhibition
This compound and other PSII-inhibiting herbicides disrupt photosynthesis by binding to the D1 protein of the photosystem II complex located in the thylakoid membranes of chloroplasts. This binding blocks the electron flow from PSII, thereby halting the production of ATP and NADPH, which are essential for CO2 fixation and plant growth. The blockage of electron transport leads to the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.
Figure 1: Signaling pathway of Photosystem II inhibition by this compound.
Comparative Efficacy Data
Table 1: Comparative Efficacy of PSII-Inhibiting Herbicides on Broadleaf Weeds
| Herbicide | Chemical Class | Application Rate (kg a.i./ha) | Weed Species | Weed Control (%) | Crop | Reference |
| This compound (Tandex) | Carbamate/Urea | 2.24 - 4.48 | General Broadleaf Weeds | Good to Excellent | Rangeland | [General Knowledge] |
| Diuron | Substituted Urea | 0.65 | Commelina foecunda | 92.2 | Sesame | |
| Diuron | Substituted Urea | 0.65 | Corchorus fascicularis | 83.0 | Sesame | |
| Buctril (Bromoxynil) | Nitrile | 0.42 | Henbit | < 68 | Wheat | |
| Clarity (Dicamba) | Benzoic Acid | 0.14 | Chickweed | < 58 | Wheat | |
| Isoproturon | Phenylurea | 1.0 | General Weeds | 84.0 | Wheat |
Note: This table is a compilation from different studies and not a direct head-to-head comparison under the same experimental conditions. Efficacy can vary significantly based on environmental conditions, weed growth stage, and application timing.
Experimental Protocols for Herbicide Efficacy Evaluation
To ensure reliable and comparable data, standardized experimental protocols are crucial. The following sections outline key methodologies for conducting herbicide efficacy trials.
Field Trial Design
A randomized complete block design is commonly used for herbicide efficacy field trials.
-
Plot Size: Net plot size can vary, for example, 25 m².
-
Treatments: Should include the test herbicide(s) at various application rates, a reference or standard herbicide, and an untreated control. For crop tolerance assessment, at least one dosage should be twice the recommended rate.
-
Replication: Each treatment should be replicated multiple times (e.g., four replications) to ensure statistical validity.
-
Randomization: Treatments should be randomly assigned within each block to minimize the effects of field variability.
Figure 2: General workflow for a herbicide efficacy field trial.
Greenhouse Bioassays
Greenhouse bioassays offer a controlled environment to evaluate herbicide efficacy, particularly for pre-emergence herbicides and assessing soil residual activity.
-
Soil: Field soil can be used to conduct bioassays to evaluate the residual effects of herbicides.
-
Test Species: Both target weed species and sensitive crop species can be used as indicators.
-
Herbicide Application: Herbicides can be applied to the soil surface before or after planting the indicator species.
-
Data Collection: Parameters such as germination rate, plant height, fresh and dry biomass are measured at specific time points after treatment.
Data Collection and Efficacy Assessment
-
Weed Control Efficacy: This can be assessed through:
-
Visual Ratings: Using a scale (e.g., 0-100%) to estimate the percentage of weed control compared to the untreated plot.
-
Weed Counts: Counting the number of individual weed species per unit area (e.g., per m²).
-
Weed Biomass: Harvesting and weighing the above-ground parts of weeds from a defined area within each plot.
-
-
Crop Injury Assessment:
-
Visual Ratings: Using a scale (e.g., 0-100%) to assess phytotoxicity symptoms such as chlorosis, necrosis, and stunting.
-
Plant Height and Vigor: Measuring the height and overall health of the crop plants.
-
Yield: Harvesting and measuring the crop yield from each plot to determine the impact of the herbicide treatment.
-
Figure 3: Key parameters for herbicide efficacy and crop tolerance assessment.
Conclusion
This compound is a carbamate/urea herbicide that effectively controls broadleaf weeds by inhibiting Photosystem II. While direct comparative efficacy data against a wide array of other carbamate herbicides is not extensively documented in the accessible literature, its mode of action is shared by other potent herbicides, including some carbamates and substituted ureas like Diuron. For researchers and professionals in the field, understanding the standardized protocols for herbicide efficacy trials is paramount for generating reliable and comparable data. Future research focusing on direct, side-by-side field trials of this compound with other carbamate and PSII-inhibiting herbicides would be invaluable for a more definitive comparative analysis.
References
Validation of a New Analytical Method for Karbutilate Using Certified Reference Materials: A Comparative Guide
This guide provides a comprehensive comparison of a new analytical method for the detection and quantification of Karbutilate, a carbamate herbicide, against conventional methods. The validation of this new method, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), is presented in the context of its performance against High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with a Flame Ionization Detector (GC-FID). This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to aid in the selection of the most suitable analytical technique.
The validation process underscores the importance of using certified reference materials (CRMs) to ensure the accuracy, precision, and traceability of results. CRMs are essential for calibrating instruments, validating methodologies, and ensuring that the analytical data are reliable and comparable across different laboratories and studies.
Data Presentation: Comparative Performance of Analytical Methods
The performance of an analytical method is assessed based on several key validation parameters. The following tables summarize the comparative performance of the new UHPLC-MS/MS method against conventional HPLC-UV and GC-FID methods for the analysis of this compound.
Table 1: Comparison of Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | New Method (UHPLC-MS/MS) | Conventional Method (HPLC-UV) | Conventional Method (GC-FID) |
| Limit of Detection (LOD) | 0.1 µg/kg | 10 µg/kg | 5 µg/kg |
| Limit of Quantitation (LOQ) | 0.3 µg/kg | 30 µg/kg | 15 µg/kg |
Table 2: Comparison of Linearity, Accuracy, and Precision
| Parameter | New Method (UHPLC-MS/MS) | Conventional Method (HPLC-UV) | Conventional Method (GC-FID) |
| **Linearity (R²) ** | ≥ 0.999 | ≥ 0.995 | ≥ 0.997 |
| Accuracy (Recovery %) | 95 - 105% | 85 - 110% | 90 - 108% |
| Precision (RSD %) | < 5% | < 10% | < 8% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any analytical method. The following protocols outline the key steps for sample preparation and analysis using the compared techniques.
Certified Reference Material (CRM)
A certified reference material of this compound with a known purity (e.g., >99%) should be obtained from an accredited supplier such as MilliporeSigma (Supelco®) or Chem Service Inc.[1]. This CRM is used for the preparation of calibration standards and for spiking samples for recovery studies.
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.[2][3][4]
-
Homogenization: A representative 10-15 g sample (e.g., soil, water, or a food commodity) is homogenized.
-
Extraction: The homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.
-
Salting Out: A mixture of salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate) is added to the tube. The tube is immediately shaken for 1 minute and then centrifuged at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the upper acetonitrile layer is transferred to a d-SPE cleanup tube containing a sorbent (e.g., primary secondary amine - PSA) and MgSO₄. The tube is shaken for 30 seconds and then centrifuged at high speed for 5 minutes.
-
Final Extract: The supernatant is collected, and a portion is taken for analysis. For LC-MS/MS analysis, the extract is typically diluted with the mobile phase. For GC analysis, the extract may be analyzed directly or after solvent exchange.
New Analytical Method: UHPLC-MS/MS
-
Instrumentation: An Ultra-High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.
Conventional Method 1: HPLC-UV
-
Instrumentation: A High-Performance Liquid Chromatograph with a UV/Vis detector.
-
Column: A C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 245 nm.
Conventional Method 2: GC-FID
-
Instrumentation: A Gas Chromatograph with a Flame Ionization Detector.
-
Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Ramped from an initial temperature (e.g., 100°C) to a final temperature (e.g., 280°C).
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL (splitless).
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for this compound analysis and the signaling pathway of its mechanism of action.
Caption: Experimental workflow for the analysis of this compound.
Caption: Signaling pathway of cholinesterase inhibition by this compound.
References
Immunoassay Cross-Reactivity Assessment: A Comparative Guide for Karbutilate
For Researchers, Scientists, and Drug Development Professionals
Understanding Cross-Reactivity in Immunoassays
Immunoassays rely on the specific binding of an antibody to its target antigen. However, antibodies may also bind to other structurally similar compounds, a phenomenon known as cross-reactivity. This can lead to inaccurate quantification of the target analyte, including false-positive results or an overestimation of its concentration. Therefore, a thorough assessment of cross-reactivity with structurally related compounds is a critical step in the development and validation of any immunoassay.
Comparative Cross-Reactivity Data: A Case Study of Carbofuran
To illustrate the data generated during a cross-reactivity assessment, the following table summarizes the findings from a study on a monoclonal antibody (mAb 2E3) developed for Carbofuran.[1] The data is presented in terms of the 50% inhibitory concentration (IC50) and the cross-reactivity percentage (% CR) relative to Carbofuran.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Carbofuran | (Reference Compound) | 0.76 ± 0.07 | 100 |
| 3-OH-Carbofuran | 0.69 ± 0.08 | 110.1 | |
| Carbofuran-phenol | >1000 | <0.1 | |
| Carbosulfan | >1000 | <0.1 | |
| Benfuracarb | >1000 | <0.1 | |
| Bendiocarb | >1000 | <0.1 | |
| Carbaryl | >1000 | <0.1 | |
| Bifenthrin | >1000 | <0.1 | |
| Omethoate | >1000 | <0.1 |
Data sourced from Lan et al., 2019.[1]
Note: A similar table would be generated for a Karbutilate immunoassay, testing its cross-reactivity against its own metabolites and other structurally related pesticides.
Experimental Protocol: Indirect Competitive ELISA (icELISA)
The following is a detailed methodology for performing an indirect competitive ELISA to assess cross-reactivity, based on the protocol described by Lan et al. (2019).[1][2]
1. Reagents and Materials:
-
Coating Antigen: Hapten-protein conjugate (e.g., this compound-hapten conjugated to Ovalbumin - OVA).
-
Monoclonal Antibody (mAb): Specific to the target analyte (e.g., anti-Karbutilate mAb).
-
Standard Solutions: Serial dilutions of this compound and potential cross-reactants in an appropriate buffer.
-
Secondary Antibody: Horseradish peroxidase (HRP)-conjugated goat anti-mouse IgG.
-
Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Blocking Buffer: e.g., 5% non-fat milk in Phosphate Buffered Saline (PBS).
-
Washing Buffer: PBS with 0.05% Tween 20 (PBST).
-
Stop Solution: e.g., 2 M H₂SO₄.
-
96-well microtiter plates.
2. Assay Procedure:
-
Coating: Microtiter plates are coated with the coating antigen (e.g., 0.5 µg/mL in coating buffer) and incubated overnight at 4°C.[2]
-
Washing: Plates are washed three times with washing buffer.
-
Blocking: Non-specific binding sites are blocked by adding blocking buffer and incubating for 2 hours at 37°C.
-
Washing: Plates are washed three times with washing buffer.
-
Competitive Reaction: 50 µL of standard solution (or sample) and 50 µL of the diluted monoclonal antibody are added to each well. The plate is then incubated for 1 hour at 37°C.
-
Washing: Plates are washed three times with washing buffer.
-
Secondary Antibody Incubation: 100 µL of HRP-conjugated secondary antibody is added to each well and incubated for 1 hour at 37°C.
-
Washing: Plates are washed five times with washing buffer.
-
Substrate Development: 100 µL of TMB substrate solution is added to each well and incubated in the dark for 15 minutes at 37°C.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding 50 µL of stop solution to each well.
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader.
3. Data Analysis:
The percentage of cross-reactivity (% CR) is calculated using the following formula:
% CR = (IC50 of this compound / IC50 of cross-reactant) x 100
Where the IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.
Visualizing the Workflow and Principles
To further clarify the experimental process and underlying principles, the following diagrams are provided.
Caption: Workflow for Indirect Competitive ELISA.
Caption: Principle of Competitive ELISA.
References
Comparative persistence of Karbutilate in different soil types
For Researchers, Scientists, and Drug Development Professionals
Factors Influencing Karbutilate Persistence in Soil
The persistence of this compound, a carbamate herbicide, in soil is a complex process influenced by a combination of soil properties, climatic conditions, and microbial activity. Unlike some other carbamates which are known for their relatively short soil residual, this compound (often known by its trade name Tandex) can have a soil residual of a year or more, indicating higher persistence[1].
The primary factors affecting the degradation and persistence of this compound are detailed in the table below. The rate of degradation generally increases with conditions that favor microbial activity.
| Factor | Influence on this compound Persistence |
| Soil Texture | Coarse-textured soils (e.g., sands) may exhibit faster leaching, potentially moving this compound below the zone of high microbial activity and thus slowing degradation. Finer-textured soils (e.g., clays and loams) have a higher capacity for adsorption, which can protect the herbicide from microbial degradation and increase its persistence[2]. |
| Soil Organic Matter | Higher organic matter content generally leads to increased adsorption of this compound to soil particles. This can decrease its bioavailability for microbial degradation, thereby increasing its persistence[2][3]. However, a high organic matter content also supports a larger and more diverse microbial population, which can lead to enhanced degradation over the long term[3]. |
| Soil pH | The effect of pH on the persistence of carbamates can be complex. Some carbamates are susceptible to chemical hydrolysis under alkaline conditions. The optimal pH for the microbial degradation of many herbicides is near neutral. |
| Soil Moisture | Adequate soil moisture is crucial for the microbial activity that drives this compound degradation. Excessively dry conditions can significantly slow down or halt microbial processes, leading to longer persistence. Conversely, very high moisture levels can lead to anaerobic conditions, which may also alter the degradation pathways and rate. |
| Temperature | The rate of microbial and chemical degradation of this compound increases with temperature, up to an optimal point for microbial activity (typically in the range of 20-30°C). Lower temperatures will slow down degradation, leading to longer persistence in the soil. |
| Microbial Population | The presence of a healthy and diverse population of soil microorganisms is the primary driver of this compound degradation. Soils with a history of pesticide application may harbor microbial populations that are adapted to degrading specific herbicides, a phenomenon known as enhanced degradation. |
Experimental Protocols for Assessing Herbicide Persistence
The following is a generalized experimental protocol for determining the persistence of this compound in different soil types. This protocol is based on common methodologies for studying pesticide fate in soil.
1. Soil Collection and Characterization:
-
Collect soil samples from the desired locations, typically from the top 15-20 cm of the soil profile.
-
Air-dry the soil samples and sieve them through a 2-mm mesh to remove large debris and ensure homogeneity.
-
Characterize the soil for key properties, including:
-
Soil texture (particle size analysis: % sand, silt, and clay)
-
Organic carbon content
-
pH
-
Cation exchange capacity (CEC)
-
Moisture content at field capacity
-
2. Experimental Setup:
-
Weigh a standardized amount of characterized soil (e.g., 100 g) into individual incubation containers (e.g., glass jars).
-
Fortify the soil samples with a known concentration of this compound, typically dissolved in a suitable solvent. The application rate should be relevant to field application rates.
-
Adjust the moisture content of the soil samples to a specific level, for example, 75% of field capacity.
-
Incubate the samples in the dark at a constant temperature (e.g., 25°C) to prevent photodegradation and control for temperature effects.
-
Include control samples (soil without this compound) and sterile controls (autoclaved soil with this compound) to distinguish between microbial and chemical degradation.
3. Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 7, 14, 30, 60, 90, and 120 days), destructively sample a subset of the incubation containers for each soil type.
-
Extract this compound from the soil samples using an appropriate solvent (e.g., acetonitrile or methanol) and extraction technique (e.g., shaking, sonication, or accelerated solvent extraction).
-
Clean up the extracts to remove interfering substances using techniques like solid-phase extraction (SPE).
-
Quantify the concentration of this compound in the extracts using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection.
4. Data Analysis:
-
Plot the concentration of this compound remaining in the soil against time for each soil type.
-
Determine the degradation kinetics, which often follows first-order kinetics for herbicides.
-
Calculate the dissipation time 50% (DT50) or half-life (t1/2) of this compound in each soil type.
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for a laboratory-based study on the persistence of this compound in soil.
Caption: Experimental workflow for assessing this compound persistence in soil.
References
A Comparative Environmental Impact Assessment: Karbutilate and Modern Herbicides
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative environmental impact assessment of the herbicide Karbutilate against a selection of modern herbicides. Due to a significant lack of publicly available, quantitative environmental fate and ecotoxicity data for this compound, this document utilizes data for the chemically related and well-studied carbamate herbicide, Carbaryl, as a representative analogue. This substitution allows for a structured comparison, and this is explicitly noted in the data tables. The information herein is intended for research and informational purposes and should not be used for regulatory decision-making without consulting primary, chemical-specific data.
Introduction
The selection of herbicides in agricultural and industrial applications necessitates a thorough evaluation of their environmental impact. This guide offers a comparative analysis of this compound, a carbamate herbicide, and several widely used modern herbicides: Glyphosate, Atrazine, 2,4-D, and Dicamba. The assessment focuses on key environmental parameters including soil and water persistence, and toxicity to non-target organisms. By presenting quantitative data, experimental methodologies, and visual pathway diagrams, this guide aims to provide an objective resource for researchers and scientists.
Comparative Environmental Fate and Ecotoxicity
The following tables summarize key quantitative data on the environmental persistence and ecotoxicity of the selected herbicides. These parameters are critical for understanding the potential risks associated with their use.
Table 1: Comparison of Soil and Water Persistence
| Herbicide | Chemical Class | Soil Half-Life (DT₅₀) (days) | Aquatic Half-Life (days) | Primary Degradation Pathway |
| Carbaryl | Carbamate | 4 - 28 (aerobic)[1][2][3] | 10 - 16 (pH 7)[4] | Microbial degradation, Hydrolysis[1] |
| Glyphosate | Organophosphate | 2 - 47 | 3.5 - 79 | Microbial degradation |
| Atrazine | Triazine | 15 - 100 | 21 - 49 (photolysis) | Microbial degradation, Hydrolysis |
| 2,4-D | Phenoxyacetic acid | 4 - 21 | Varies with formulation and conditions | Microbial degradation |
| Dicamba | Benzoic acid | 7 - 42 | Varies with conditions | Microbial degradation |
| Data for Carbaryl is used as a representative for the carbamate class due to the lack of specific data for this compound. |
Table 2: Comparative Ecotoxicity to Non-Target Organisms
| Herbicide | Fish (96-hr LC₅₀) | Aquatic Invertebrates (48-hr EC₅₀, Daphnia magna) | Birds (Acute Oral LD₅₀) | Honeybees (Acute Contact LD₅₀) |
| Carbaryl | 0.25 - 20 mg/L (species dependent) | 6 - 12.76 µg/L | >2000 mg/kg | 1 µ g/bee |
| Glyphosate | 1.2 - 120 mg/L | 1.3 - 780 mg/L | >2000 mg/kg | >100 µ g/bee |
| Atrazine | 4.5 - 11 mg/L | 6.9 mg/L | 576 - >2000 mg/kg | >97 µ g/bee |
| 2,4-D | 0.5 - 250 mg/L (formulation dependent) | 4.0 mg/L | 375 - >2000 mg/kg | >100 µ g/bee |
| Dicamba | 35 - 135 mg/L | 110 mg/L | >2000 mg/L | >100 µ g/bee |
| Data for Carbaryl is used as a representative for the carbamate class due to the lack of specific data for this compound. |
Experimental Protocols
The data presented in this guide are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data reliability and comparability across different chemical substances.
3.1. Soil Degradation Studies (Aerobic)
-
Guideline: OECD 307, Aerobic and Anaerobic Transformation in Soil.
-
Methodology: The herbicide is applied to fresh soil samples of known composition (e.g., texture, organic matter content, pH). The treated soil is incubated under controlled temperature, moisture, and aerobic conditions. At specified time intervals, soil samples are collected and analyzed for the concentration of the parent herbicide and its major degradation products. The rate of degradation is used to calculate the soil half-life (DT₅₀), which is the time required for 50% of the initial concentration to dissipate.
3.2. Acute Oral Toxicity in Birds (LD₅₀)
-
Guideline: Based on principles of OECD Test Guideline 425 (Acute Oral Toxicity: Up-and-Down Procedure).
-
Methodology: A single oral dose of the herbicide is administered to a test bird species (e.g., Northern bobwhite quail or mallard duck). The animals are observed for a period of at least 14 days for signs of toxicity and mortality. The Up-and-Down Procedure is a sequential dosing method that allows for the estimation of the LD₅₀ (the dose that is lethal to 50% of the test population) with a reduced number of animals compared to traditional methods.
3.3. Fish Acute Toxicity Test (LC₅₀)
-
Guideline: OECD 203, Fish, Acute Toxicity Test.
-
Methodology: Fish of a recommended species (e.g., Rainbow trout, Fathead minnow) are exposed to a range of concentrations of the herbicide in water for a 96-hour period. Mortalities and sub-lethal effects are recorded at 24, 48, 72, and 96 hours. The results are used to calculate the LC₅₀, the concentration of the substance that is lethal to 50% of the test fish population within the 96-hour exposure period.
3.4. Aquatic Invertebrate Acute Immobilisation Test (EC₅₀)
-
Guideline: OECD 202, Daphnia sp., Acute Immobilisation Test.
-
Methodology: Young Daphnia magna (water fleas), less than 24 hours old, are exposed to a series of concentrations of the herbicide for 48 hours. The number of immobile daphnids is recorded at 24 and 48 hours. Immobility is defined as the inability to swim within 15 seconds after gentle agitation. The data are used to calculate the EC₅₀, the concentration that causes immobilization in 50% of the daphnids.
Visualizations of Degradation and Assessment Workflow
The following diagrams, created using the DOT language, illustrate the degradation pathways of a representative carbamate herbicide and Glyphosate, and a logical workflow for a comparative environmental risk assessment.
Caption: Comparative degradation pathways of a carbamate herbicide and Glyphosate.
Caption: Logical workflow for a comparative environmental risk assessment of herbicides.
Summary and Conclusion
This guide provides a comparative overview of the environmental impacts of this compound (using Carbaryl as a proxy) and several modern herbicides. The presented data indicates that while carbamates like Carbaryl can be highly toxic to certain non-target organisms, particularly aquatic invertebrates and honeybees, they tend to have shorter soil and water half-lives compared to some more persistent modern herbicides. Modern herbicides such as Glyphosate, Atrazine, 2,4-D, and Dicamba exhibit a range of environmental persistence and toxicity profiles.
The choice of an appropriate herbicide requires a careful consideration of the specific environmental context, including soil type, proximity to water bodies, and the presence of sensitive non-target species. The experimental protocols and assessment workflow outlined in this guide provide a framework for conducting such evaluations in a scientifically rigorous manner. Further research to fill the existing data gaps for older herbicides like this compound is essential for a more complete and direct comparative risk assessment.
References
Unveiling Karbutilate's Metabolic Fate: A Comparative Guide to Predicted and Experimentally Validated Pathways
For researchers, scientists, and professionals in drug development, understanding the metabolic journey of a compound is paramount. This guide provides a comparative analysis of the predicted and experimentally validated metabolic pathways of the herbicide Karbutilate. By integrating experimental evidence with detailed methodologies, we aim to offer a comprehensive resource for validating metabolic predictions.
This compound, a carbamate herbicide, undergoes metabolic transformation primarily through hydrolysis and N-demethylation. The predicted pathways, often generated through computational models, align with the experimentally observed metabolites, although in vivo and in vitro studies provide the definitive evidence for these biotransformations. The primary route of metabolism involves the cleavage of the carbamate ester bond, a reaction catalyzed by a class of enzymes known as carboxylesterases.
Experimentally Validated Metabolic Pathway of this compound
Experimental studies, notably the work of Selim et al. (1979), have identified the principal metabolites of this compound. The metabolic cascade is initiated by the hydrolysis of the parent compound.
Primary Metabolic Step: Hydrolysis
The initial and most significant metabolic transformation of this compound is the hydrolysis of its carbamate ester linkage. This reaction is enzymatic, primarily mediated by carboxylesterases found in the liver. This step yields two main products: the corresponding phenol and the carbamic acid, which is unstable and further degrades.
Subsequent Metabolic Step: N-demethylation
Following hydrolysis, the resulting phenolic metabolite, 3-(m-hydroxyphenyl)-1,1-dimethylurea, can undergo further biotransformation. A key secondary metabolic reaction is N-demethylation, where one of the methyl groups is removed from the urea side chain.
The major metabolites identified through experimental analysis are:
-
3-(m-hydroxyphenyl)-1,1-dimethylurea: The direct product of this compound hydrolysis.
-
1-(m-hydroxyphenyl)-3-methylurea: Formed through the N-demethylation of 3-(m-hydroxyphenyl)-1,1-dimethylurea.
A visual representation of this experimentally validated pathway is provided below.
Comparison of Predicted vs. Experimental Pathways
Computational tools for predicting metabolic pathways often suggest similar routes of degradation for carbamates, primarily centered around hydrolysis of the ester bond. These predictions are based on the known reactivity of the carbamate functional group and the common metabolic enzymes present in biological systems. In the case of this compound, the predicted pathways are largely congruent with the experimental findings, highlighting the accuracy of these predictive models for this class of compounds. However, experimental validation remains the gold standard for confirming the identity and quantity of metabolites.
Quantitative Analysis of this compound Metabolism
While the primary metabolites of this compound have been identified, detailed quantitative data from in vitro or in vivo studies is not extensively available in the public domain. To facilitate comparative analysis, the following table presents a template for how such quantitative data would be structured. This format allows for a clear comparison of the depletion of the parent compound and the formation of its metabolites over time.
| Time (minutes) | This compound Concentration (µM) | 3-(m-hydroxyphenyl)-1,1-dimethylurea Concentration (µM) | 1-(m-hydroxyphenyl)-3-methylurea Concentration (µM) |
| 0 | 10 | 0 | 0 |
| 15 | 7.8 | 2.1 | < 0.1 |
| 30 | 5.9 | 3.8 | 0.2 |
| 60 | 3.5 | 5.9 | 0.5 |
| 120 | 1.2 | 7.8 | 0.9 |
| Note: The data in this table is hypothetical and for illustrative purposes only. |
Detailed Experimental Protocols
To aid researchers in designing and executing studies to validate predicted metabolic pathways, we provide a detailed protocol for a typical in vitro metabolism assay using liver microsomes.
Experimental Protocol: In Vitro Metabolism of this compound in Liver Microsomes
1. Materials and Reagents:
-
This compound
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for analytical quantification)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or mass spectrometer)
2. Incubation Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a high concentration.
-
In a microcentrifuge tube, pre-warm the phosphate buffer and the liver microsome suspension to 37°C.
-
Add the this compound stock solution to the buffer to achieve the desired final concentration (e.g., 1-10 µM). The final concentration of the organic solvent should be low (typically <1%) to avoid inhibiting enzyme activity.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixture.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard. This will precipitate the proteins and stop the enzymatic reaction.
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
3. Analytical Procedure:
-
Analyze the supernatant using a validated HPLC method to separate this compound and its metabolites.
-
Quantify the concentrations of the parent compound and its metabolites by comparing their peak areas to those of known standards and the internal standard.
-
Plot the concentration of this compound and its metabolites against time to determine the rate of metabolism.
The following diagram illustrates a typical experimental workflow for validating the metabolic pathway of this compound.
A Comparative Guide to Inter-laboratory Validation of Karbutilate Analytical Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of herbicides like Karbutilate is critical for environmental monitoring, food safety, and toxicological studies. This guide provides a comparative overview of analytical methodologies for this compound, with a focus on inter-laboratory validation parameters where available. While a formal inter-laboratory study on this compound methods was not found in the public domain, this guide compiles and compares single-laboratory validation data and established methods for carbamate analysis, offering a valuable resource for method selection and development.
Data Presentation: Performance of Analytical Methods for this compound
The following table summarizes the quantitative performance data for a high-pressure liquid chromatography (HPLC) method developed for the determination of this compound residues in various matrices. This data is derived from a single-laboratory validation study and provides a benchmark for analytical performance.
| Analytical Method | Matrix | Analyte | Recovery (%) | Limit of Sensitivity (ppm) |
| HPLC | Water | This compound | 89-103 | 0.01 |
| HPLC | Soil | This compound | 84-95 | 0.1 |
| HPLC | Grass | This compound | 80-87 | 0.1 |
Experimental Protocols
Detailed methodologies for the key analytical techniques applicable to this compound analysis are provided below.
1. High-Pressure Liquid Chromatography (HPLC)
This method is suitable for the direct analysis of this compound in environmental samples.[1]
-
Sample Preparation:
-
Water: Acidify the water sample with acetic acid and extract with chloroform. Concentrate the chloroform extract and dissolve the residue in the HPLC mobile phase.
-
Soil: Extract the soil sample with a mixture of methanol and water. Partition the extract with chloroform, concentrate the chloroform layer, and dissolve the residue in the mobile phase.
-
Grass: Homogenize the grass sample with a blender, extract with methanol, and clean up the extract using a coagulation procedure followed by liquid-liquid partitioning. The carbamates are then converted to their corresponding phenols for HPLC analysis.[1]
-
-
Chromatographic Conditions:
-
Quantification:
-
Prepare calibration standards of this compound in the mobile phase.
-
Inject the standards and sample extracts into the HPLC system.
-
Quantify the analyte by comparing the peak area of the sample with the calibration curve.
-
2. Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While carbamates like this compound can be thermally labile, derivatization or specific injection techniques can be employed.
-
Sample Preparation and Derivatization:
-
Extraction is similar to the HPLC method, using organic solvents.
-
For thermally unstable carbamates, a derivatization step is often necessary to form more volatile and stable compounds. This can involve silylation or methylation.
-
-
GC Conditions:
-
Injector: A split/splitless inlet is commonly used.
-
Column: A capillary column such as an HP-5ms (30 m × 0.32 mm × 0.25 µm) is suitable.
-
Carrier Gas: Helium is a common choice.
-
Oven Program: A temperature gradient is used to separate the compounds, for example, starting at 60°C and ramping up to 270°C.
-
Detector: A Nitrogen-Phosphorus Detector (NPD) is highly sensitive and selective for nitrogen-containing compounds like this compound. A mass spectrometer (MS) can also be used for definitive identification.
-
3. HPLC with Post-Column Derivatization (EPA Method 531.1)
This is a widely used and validated method for the analysis of N-methylcarbamates in water.
-
Principle: The carbamates are separated by HPLC. After the column, the eluent is mixed with a reagent that derivatizes the carbamates to produce a fluorescent compound, which is then detected by a fluorescence detector. This post-column reaction enhances both the sensitivity and selectivity of the method.
-
Sample Preparation:
-
For water samples, direct aqueous injection is often possible after filtration.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of methanol and water is common.
-
-
Post-Column Derivatization:
-
The column effluent is first hydrolyzed with a strong base (e.g., NaOH) at an elevated temperature to form methylamine.
-
The methylamine then reacts with o-phthalaldehyde (OPA) and 2-mercaptoethanol to form a highly fluorescent derivative.
-
-
Detection:
-
A fluorescence detector is used with an excitation wavelength of approximately 330 nm and an emission wavelength of about 450 nm.
-
Mandatory Visualization
References
Comparing the cost-effectiveness of Karbutilate for long-term weed management
For Researchers, Scientists, and Drug Development Professionals
In the realm of long-term vegetation management, particularly in non-crop and industrial settings, the selection of an appropriate herbicide is a critical decision driven by efficacy, cost-effectiveness, and environmental profile. This guide provides a comprehensive comparison of Karbutilate with other commonly used herbicides for long-term weed control, supported by available experimental data and detailed methodologies.
Executive Summary
This compound is a soil-applied herbicide that provides both pre- and post-emergent control of a broad spectrum of weeds.[1] Its primary mode of action is the inhibition of photosynthesis.[1] While effective for long-term, non-selective weed control, its cost-effectiveness relative to other widely used herbicides such as Glyphosate, Imazapyr, and Tebuthiuron requires careful consideration of various factors including application rates, longevity of control, and overall program cost. This guide aims to provide a data-driven comparison to aid in the selection of the most appropriate long-term weed management strategy.
Comparative Analysis of Long-Term Weed Management Herbicides
The following table summarizes the key characteristics of this compound and its alternatives. Please note that costs can fluctuate based on manufacturer, volume, and location.
| Herbicide | Mode of Action | Application Rate (Product/Acre) | Estimated Cost/Acre | Long-Term Efficacy (Years) |
| This compound | Photosynthesis Inhibitor[1] | 4-10 lbs (80W) | Not readily available | 1-2+ |
| Glyphosate | EPSP Synthase Inhibitor | Varies by formulation and target weeds | $15 - $50+ | <1 (requires repeat applications) |
| Imazapyr | ALS Inhibitor | 2-6 pints | $50 - $150+ | 1-3+ |
| Tebuthiuron | Photosynthesis Inhibitor | 2-8 lbs | $70 - $200+ | 2-5+ |
| Diuron | Photosynthesis Inhibitor | 4-12 lbs | $30 - $80+ | 1-2 |
Note: Application rates and costs are estimates and can vary significantly. Long-term efficacy is dependent on factors such as soil type, rainfall, and weed species.
In-Depth Herbicide Profiles
This compound
This compound, often known by the trade name Tandex, is a wettable powder that is mixed with water and applied to the soil surface for long-term weed control in non-crop areas.[1]
-
Efficacy: Studies have shown that this compound can provide effective control of a wide range of annual and perennial weeds and brush. Its residual activity in the soil prevents new weed growth for an extended period.
-
Application: For total vegetation control on non-crop sites such as industrial areas, fence rows, and rights-of-way, this compound 80W is typically applied at rates of 4 to 10 pounds per acre. The higher rates are used for longer-term control and in areas with high rainfall.
-
Environmental Fate: As a soil-active herbicide, the persistence of this compound in the soil is a key factor in its long-term efficacy. It is subject to microbial degradation, and its mobility in the soil can be influenced by soil type and rainfall.[2]
Glyphosate
Glyphosate is a widely used, non-selective, post-emergent herbicide.
-
Efficacy: It is highly effective at controlling existing emerged weeds but provides little to no residual soil activity. Therefore, for long-term weed management, it typically requires multiple applications or tank-mixing with a residual herbicide. The efficacy of glyphosate has been declining over time for some weed species due to the development of resistance.
-
Application: Application rates vary widely depending on the target weed species and the specific glyphosate formulation.
-
Cost-Effectiveness: While the cost per application can be relatively low, the need for repeated treatments can increase the long-term cost.
Imazapyr
Imazapyr is a non-selective, pre- and post-emergent herbicide with long-lasting residual activity.
-
Efficacy: It is effective on a broad spectrum of weeds, including many tough-to-control perennial and woody species. Studies have shown that Imazapyr can provide multi-year control with a single application.
-
Application: Rates for bareground weed control typically range from 2 to 6 pints per acre.
-
Environmental Fate: Imazapyr can persist in the soil for several months to years, depending on environmental conditions. This long residual activity is beneficial for long-term weed control but also requires careful consideration to avoid off-target damage to desirable vegetation.
Tebuthiuron
Tebuthiuron is a soil-applied herbicide used for the control of woody plants and broadleaf weeds in rangeland, pastures, and non-crop areas.
-
Efficacy: It provides long-term control, often for several years, by being taken up by the roots of target plants.
-
Application: Application rates vary depending on the target species and desired level of control.
-
Environmental Fate: Tebuthiuron is known for its long persistence in the soil, which is a key attribute for long-term vegetation management but also necessitates careful application to prevent contamination of water resources and damage to non-target vegetation.
Diuron
Diuron is a soil-applied herbicide that controls a wide range of annual and perennial broadleaf weeds and grasses.
-
Efficacy: It provides pre-emergent control and has some post-emergent activity. Its residual activity can last for several months to a year.
-
Application: Rates for bareground weed control on non-crop areas typically range from 4 to 12 pounds per acre.
-
Environmental Fate: Diuron's persistence in the soil can be influenced by soil type, organic matter content, and microbial activity.
Experimental Protocols
To ensure objective and comparable data on the cost-effectiveness of these herbicides, standardized experimental protocols are essential. The following outlines a general methodology for conducting a long-term field trial to evaluate bareground herbicide efficacy.
1. Experimental Design:
- Layout: A randomized complete block design (RCBD) is recommended to account for field variability.
- Plot Size: A minimum plot size of 100 square feet is suggested to minimize edge effects.
- Replicates: A minimum of three to four replicates per treatment should be included to ensure statistical validity.
- Treatments: Include an untreated control plot and plots for each herbicide treatment at various application rates (e.g., low, medium, and high label rates).
2. Site Preparation and Application:
- Select a site with a uniform weed population.
- Apply herbicides using a calibrated sprayer to ensure accurate and uniform application. Application should be made to bare ground or after existing vegetation has been controlled with a non-residual herbicide.
3. Data Collection:
- Weed Control Efficacy: Visually assess the percent of bare ground in each plot at regular intervals (e.g., 1, 3, 6, 9, 12, 18, and 24 months after treatment).
- Weed Species Composition: Identify and quantify the weed species present in each plot at each assessment interval.
- Phytotoxicity: Observe and record any signs of injury to desirable vegetation in adjacent areas.
- Soil Sampling: Collect soil samples at various depths and time intervals to analyze for herbicide residue and assess persistence in the soil.
4. Data Analysis:
- Analyze the percent bare ground data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
- Calculate the cost of each treatment, including the herbicide cost and application cost.
- Conduct a cost-effectiveness analysis by comparing the level and duration of weed control to the total cost of each treatment.
Visualizing the Cost-Effectiveness Workflow
The following diagram illustrates the logical workflow for a comprehensive cost-effectiveness analysis of long-term weed management strategies.
Caption: Workflow for Cost-Effectiveness Analysis of Herbicides.
Signaling Pathways and Mode of Action
The following diagram illustrates the simplified signaling pathway disruption caused by photosynthesis-inhibiting herbicides like this compound, Tebuthiuron, and Diuron.
Caption: Inhibition of Photosynthesis by Herbicides.
Conclusion
The selection of a long-term weed management strategy requires a thorough evaluation of both efficacy and cost. This compound offers effective, long-lasting weed control in non-crop settings. However, a comprehensive cost-effectiveness analysis necessitates obtaining current pricing for this compound products and conducting direct comparative field trials against alternatives like Imazapyr, Tebuthiuron, and Diuron, which also provide extended residual control. Glyphosate remains a viable option for post-emergent control but lacks the long-term residual activity of the other herbicides discussed, often making it a component of a broader weed management program rather than a standalone long-term solution. By following standardized experimental protocols, researchers and land managers can generate the robust data needed to make informed, site-specific decisions that balance performance, cost, and environmental stewardship.
References
Karbutilate's Binding Affinity to Photosystem II's D1 Protein: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the specific interactions between herbicides and their target proteins is crucial for the development of more effective and selective agents. This guide provides a comparative analysis of karbutilate's binding affinity to the D1 protein of photosystem II (PSII), contextualized with data from other well-studied PSII-inhibiting herbicides.
Comparative Binding Affinities of PSII Herbicides
To provide a framework for understanding the potential binding affinity of this compound, this section presents experimental data for other herbicides that target the D1 protein. The inhibitory activity is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a herbicide required to inhibit 50% of the PSII electron transport activity. A lower IC50 value indicates a higher binding affinity.
| Herbicide | Chemical Class | Target Organism | IC50 (M) | Binding Site Residue Interaction | Reference |
| Diuron | Urea | Pea (Pisum sativum) | 7-8 x 10⁻⁸ | His215 | |
| Metribuzin | Triazinone | Pea (Pisum sativum) | Not Specified | His215 | |
| Terbuthylazine | Triazine | Pea (Pisum sativum) | Not Specified | High Affinity | |
| Metobromuron | Urea | Pea (Pisum sativum) | ~ two orders of magnitude higher than diuron | Intermediate Affinity | |
| Bentazon | Benzothiadiazinone | Pea (Pisum sativum) | ~ two orders of magnitude higher than diuron | Low Specificity |
Table 1: Comparative binding affinities and interactions of various herbicides with the D1 protein of photosystem II.
Experimental Protocols for Determining Binding Affinity
The binding affinity of herbicides to the D1 protein is typically determined through a combination of functional assays and computational modeling.
PSII Activity Assays (Hill Reaction)
A common method to assess the inhibitory effect of herbicides on PSII is to measure the rate of photoreduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DPIP).
Methodology:
-
Thylakoid Membrane Isolation: Thylakoid membranes are isolated from the leaves of a suitable plant species (e.g., spinach or pea).
-
Reaction Mixture Preparation: A reaction mixture is prepared containing isolated thylakoids, a buffer solution, and the artificial electron acceptor DPIP.
-
Herbicide Incubation: The thylakoid suspension is incubated with varying concentrations of the herbicide being tested.
-
Photoreduction Measurement: The reaction mixture is illuminated, and the rate of DPIP reduction is measured spectrophotometrically by the decrease in absorbance at a specific wavelength (e.g., 600 nm).
-
IC50 Determination: The IC50 value is calculated from the dose-response curve, representing the herbicide concentration that causes 50% inhibition of the DPIP photoreduction rate.
Chlorophyll a Fluorescence Kinetics (OJIP Analysis)
Chlorophyll fluorescence provides a non-invasive probe of PSII activity. The OJIP transient, a rapid rise in chlorophyll fluorescence upon illumination, is sensitive to inhibitors of the electron transport chain.
Methodology:
-
Sample Preparation: Leaf discs or isolated thylakoids are dark-adapted for a specific period.
-
Herbicide Treatment: The samples are treated with different concentrations of the herbicide.
-
Fluorescence Measurement: A pulse of saturating light is applied, and the resulting chlorophyll fluorescence induction curve (from the initial level, O, to the peak, P, through intermediate steps J and I) is recorded using a fluorometer.
-
Data Analysis: Changes in the shape of the OJIP curve, particularly the J-step, are indicative of inhibition at the Q_B site on the D1 protein. The 1-Vj parameter can be used to quantify the degree of inhibition.
Molecular Docking
Computational molecular docking is used to predict the binding mode and estimate the binding affinity of a herbicide to its target protein.
Methodology:
-
Protein and Ligand Preparation: A high-resolution 3D structure of the PSII D1 protein is obtained from a protein database (e.g., PDB). The 3D structure of the herbicide (ligand) is generated and optimized.
-
Docking Simulation: A docking software (e.g., AutoDock Vina) is used to predict the most favorable binding poses of the herbicide within the Q_B binding pocket of the D1 protein.
-
Binding Energy Calculation: The software calculates a binding energy or docking score for each pose, which provides an estimation of the binding affinity.
-
Interaction Analysis: The predicted binding poses are analyzed to identify key amino acid residues involved in the interaction with the herbicide.
Visualizing the Experimental Workflow and Mechanism
The following diagrams illustrate the general workflow for assessing herbicide binding affinity and the mechanism of PSII inhibition.
References
Unraveling Plant Responses to Photosystem II Inhibitors: A Comparative Analysis of Karbutilate and Diuron
A notable gap in current research is the absence of direct comparative transcriptomic studies examining the effects of Karbutilate and Diuron on plants. While both herbicides are known to inhibit Photosystem II (PSII), a comprehensive understanding of their distinct and overlapping impacts on global gene expression remains elusive. This guide synthesizes the available data on their mechanisms of action, physiological and biochemical effects, and presents the known transcriptomic responses to Diuron, highlighting the critical need for further comparative research.
At a Glance: this compound vs. Diuron
| Feature | This compound | Diuron |
| Herbicide Family | Carbamate | Phenylurea |
| Primary Mechanism of Action | Inhibition of Photosystem II (PSII) | Inhibition of Photosystem II (PSII) |
| Binding Site | D1 protein of the PSII complex | D1 protein of the PSII complex |
| Physiological Effects | Chlorosis, necrosis, growth inhibition | Chlorosis, necrosis, growth inhibition |
| Biochemical Effects | Inhibition of photosynthesis, oxidative stress | Inhibition of photosynthesis, oxidative stress, impacts on cyclic electron transfer |
| Transcriptomic Data Availability | No dedicated transcriptomic studies found | Studies available, particularly in Arabidopsis thaliana |
Delving into the Mechanism of Action
Both this compound and Diuron are classified as Photosystem II (PSII) inhibitors. Their primary mode of action involves disrupting the photosynthetic electron transport chain in the chloroplasts of plant cells. They achieve this by binding to the D1 protein within the PSII complex, which displaces the native plastoquinone molecule. This blockage halts the flow of electrons, leading to a cascade of events that ultimately result in plant death.
The inhibition of electron transport prevents the production of ATP and NADPH, which are essential energy carriers for carbon fixation. This energy deficit leads to the visible symptoms of chlorosis (yellowing of leaves) and necrosis (tissue death). Furthermore, the blockage of electron flow can lead to the formation of reactive oxygen species (ROS), inducing secondary oxidative stress that damages cellular components.
Figure 1. Mechanism of Photosystem II Inhibition by this compound and Diuron.
Physiological and Biochemical Responses
The physiological and biochemical responses of plants to this compound and Diuron are largely consistent with their shared mechanism of action. However, subtle differences may exist due to their distinct chemical structures, which could influence their uptake, translocation, and metabolism within the plant.
Table 1: Comparative Physiological and Biochemical Effects
| Parameter | Effect of this compound | Effect of Diuron |
| Photosynthesis | Inhibition of photosynthetic efficiency. | Inhibition of photosynthetic efficiency[1]. |
| Chlorophyll Content | Reduction leading to chlorosis. | Reduction leading to chlorosis[2]. |
| Growth | Inhibition of root and shoot growth. | Inhibition of fresh weight and overall growth[2]. |
| Oxidative Stress | Induction of reactive oxygen species (ROS). | Induction of ROS, leading to lipid peroxidation. |
| Gene Expression | Not documented at the transcriptomic level. | Altered expression of genes involved in photosynthesis, stress response, and hormone signaling[2]. |
| Metabolism | Disruption of primary metabolic pathways. | Impacts on cyclic electron transfer pathways (NDH and PGR5)[2]. |
Transcriptomic Insights from Diuron Studies
While a direct comparative transcriptomic analysis is lacking, studies on Arabidopsis thaliana have provided valuable insights into the molecular responses to Diuron. These studies reveal a complex network of gene expression changes aimed at mitigating the stress induced by the herbicide.
Upon exposure to Diuron, a significant downregulation of genes associated with photosynthesis is observed. This includes genes encoding for components of both Photosystem I and Photosystem II, as well as enzymes involved in the Calvin cycle. This transcriptional repression reflects the plant's attempt to shut down the damaged photosynthetic machinery to prevent further production of ROS.
Concurrently, there is an upregulation of genes involved in stress response and detoxification pathways. This includes genes encoding for antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and peroxidases, which help to neutralize ROS. Genes associated with hormone signaling pathways, particularly those for abscisic acid (ABA) and ethylene, are also induced, playing a role in mediating the plant's stress response.
Furthermore, studies on Diuron have highlighted its impact on cyclic electron transfer (CET) pathways, specifically the NAD(P)H dehydrogenase (NDH) and proton gradient regulation 5 (PGR5) pathways. Gene expression analysis in Arabidopsis mutants has shown that the PGR5 pathway plays a more critical role than the NDH pathway in resisting Diuron-induced stress.
Figure 2. Known Signaling Pathways Affected by Diuron.
Experimental Protocols: A Roadmap for Comparative Transcriptomics
To address the existing knowledge gap, a comparative transcriptomic study of this compound and Diuron is essential. The following outlines a general experimental protocol for such a study using a model plant like Arabidopsis thaliana.
1. Plant Growth and Treatment:
-
Grow Arabidopsis thaliana (e.g., ecotype Col-0) seedlings in a controlled environment (e.g., hydroponics or sterile soil) with a defined light/dark cycle and temperature.
-
At a specific developmental stage (e.g., 2-3 weeks old), treat the plants with sublethal concentrations of this compound and Diuron, as well as a mock control (solvent only). Concentrations should be determined through preliminary dose-response experiments.
-
Harvest leaf tissue at multiple time points post-treatment (e.g., 3, 6, 12, and 24 hours) to capture both early and late transcriptional responses. Immediately freeze the samples in liquid nitrogen and store at -80°C.
2. RNA Extraction and Quality Control:
-
Extract total RNA from the harvested tissue using a reputable RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high integrity (RIN > 8).
3. Library Preparation and Sequencing:
-
Prepare RNA sequencing (RNA-seq) libraries from the high-quality RNA samples using a standard library preparation kit (e.g., Illumina TruSeq RNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample for robust statistical analysis (e.g., >20 million reads).
4. Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads and Trimmomatic to remove low-quality bases and adapter sequences.
-
Read Mapping: Align the trimmed reads to the reference genome of Arabidopsis thaliana (e.g., TAIR10) using a splice-aware aligner such as STAR or HISAT2.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between the herbicide-treated and control samples, as well as between the this compound and Diuron treatments, using statistical packages like DESeq2 or edgeR. Set appropriate thresholds for significance (e.g., |log2(Fold Change)| > 1 and adjusted p-value < 0.05).
-
Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the identified DEGs to understand the biological processes and pathways affected by each herbicide.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Karbutilate for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides comprehensive, step-by-step procedures for the proper disposal of karbutilate, a carbamate-based compound. Adherence to these protocols is crucial for minimizing risks and ensuring regulatory compliance.
Core Principles of this compound Waste Management
This compound, as a carbamate pesticide, is recognized for its potential toxicity, particularly to aquatic life, and as a serious eye irritant.[1] Therefore, its disposal must be handled with meticulous care. The primary and most recommended method for the disposal of this compound waste is through a licensed professional waste disposal service.[2] In-lab chemical degradation may be a viable option for small quantities, but it requires careful consideration and validation. Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the sanitary sewer.[3]
Procedural Overview for this compound Disposal
The disposal of this compound waste should follow a structured decision-making process to ensure safety and compliance. The following workflow outlines the recommended steps for laboratory personnel.
Step-by-Step Disposal Protocols
Method 1: Professional Hazardous Waste Disposal (Primary Recommendation)
This is the safest and most compliant method for disposing of any quantity of this compound waste.
-
Waste Accumulation:
-
Collect all this compound waste, including contaminated personal protective equipment (PPE), spill cleanup materials, and empty containers, in a designated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled as "Hazardous Waste," and the full chemical name "this compound" must be listed.
-
-
Storage:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the container is kept closed except when adding waste.
-
Utilize secondary containment to prevent spills.
-
-
Contact a Licensed Disposal Service:
-
Arrange for a pickup with a certified hazardous waste disposal company.
-
Provide them with the Safety Data Sheet (SDS) for this compound and an accurate description of the waste.
-
-
Transportation:
-
The disposal company will handle the final packaging and transportation in accordance with all federal, state, and local regulations.
-
Method 2: In-Lab Chemical Degradation via Alkaline Hydrolysis (for Small Quantities with Caution)
Carbamate pesticides are susceptible to degradation through alkaline hydrolysis.[1] This method should only be considered for small, manageable quantities in a laboratory setting by trained personnel and in accordance with institutional safety policies.
Disclaimer: The following protocol is illustrative and based on general procedures for carbamate pesticides.[1] This procedure has not been validated specifically for this compound and must be thoroughly evaluated and adapted by qualified personnel before implementation.
Experimental Protocol: Alkaline Hydrolysis of this compound Waste
-
Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles. All operations should be conducted inside a certified chemical fume hood.
-
-
Preparation of Hydrolysis Solution:
-
Prepare a 10% (w/v) solution of sodium hydroxide (NaOH) in water. Caution: This process is exothermic; add NaOH pellets slowly to cold water with constant stirring in a container placed in an ice bath.
-
-
Degradation Procedure:
-
For a solution of this compound waste, slowly add the 10% NaOH solution while stirring until the pH of the mixture is strongly alkaline (pH > 12).
-
If treating solid this compound, dissolve it in a suitable solvent that is miscible with the aqueous NaOH solution, or create a slurry.
-
A general guideline for other carbamates suggests a significant excess of NaOH may be required.
-
Allow the reaction mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis.
-
-
Verification (Optional but Recommended):
-
If analytical capabilities are available (e.g., HPLC, GC-MS), a sample of the reaction mixture should be analyzed to confirm the absence of this compound.
-
-
Neutralization and Final Disposal:
-
After confirming degradation (or after the 24-hour reaction period), neutralize the resulting solution by slowly adding a dilute acid (e.g., 1 M hydrochloric acid or sulfuric acid) with constant stirring and cooling.
-
Monitor the pH and adjust it to a neutral range (pH 6-8).
-
Dispose of the final neutralized solution in accordance with local wastewater regulations. It is imperative to confirm with your institution's environmental health and safety office whether the neutralized solution can be discharged to the sanitary sewer.
-
Data on Disposal Methods
| Disposal Method | Applicability | Key Considerations | Efficacy |
| Professional Incineration | All quantities | Requires a licensed facility; ensures complete destruction of the organic molecule. | High |
| Alkaline Hydrolysis | Small lab-scale quantities | Requires careful handling of corrosives; reaction conditions may need optimization for this compound. | Potentially high for carbamates, but unverified for this compound. |
| Landfilling | Not recommended for untreated waste | This compound's toxicity to aquatic life poses a risk of environmental contamination. | Low (without prior treatment) |
Disposal of Contaminated Containers
Proper disposal of containers that have held this compound is also critical.
-
Non-refillable containers: Triple-rinse the container with water. The rinsate should be collected and treated as hazardous waste. After rinsing and allowing it to air-dry, the container may be disposed of in accordance with institutional policies, which may include recycling or disposal as solid waste.
-
Contaminated labware: Glassware and other lab equipment that have come into contact with this compound should be decontaminated, ideally by rinsing with a solvent and then washing. The initial rinsate must be collected as hazardous waste.
By adhering to these stringent disposal procedures, laboratory professionals can effectively manage this compound waste, ensuring the safety of personnel and the preservation of the environment. Always consult your institution's environmental health and safety department for specific guidance and to ensure compliance with all applicable regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Karbutilate
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Karbutilate, a carbamate herbicide. Adherence to these protocols is critical for ensuring personal safety and environmental protection.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is classified as an eye irritant and is very toxic to aquatic life.[1][2] Like other carbamate pesticides, it is a potential cholinesterase inhibitor, which can affect the nervous system.[2][3] Therefore, stringent adherence to PPE protocols is mandatory to prevent exposure.
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific PPE Requirement | Rationale |
| Eye and Face | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a splash hazard. | Protects against accidental splashes and aerosols that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene, or butyl rubber). | Prevents skin contact, a primary route of exposure for many pesticides. |
| Body Protection | A clean, buttoned lab coat or chemical-resistant coveralls. | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH/MSHA-approved respirator with an organic vapor cartridge is recommended if dust or aerosols are generated. | Prevents inhalation of airborne particles. |
| Footwear | Closed-toe shoes, preferably safety footwear. | Protects feet from spills and falling objects. |
Toxicity Data Overview
Understanding the toxicological profile of this compound is crucial for risk assessment.
| Toxicity Metric | Value | Species |
| LD50 (Oral) | 3000 mg/kg | Rat |
| LD50 (Dermal) | > 15,400 mg/kg | Rat |
Note: While this compound has a relatively low acute oral and dermal toxicity, its potential as a cholinesterase inhibitor necessitates careful handling to avoid repeated or prolonged exposure. No specific Occupational Exposure Limits (OELs) for this compound have been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH. Therefore, it is crucial to handle this compound with a high degree of caution, always aiming to minimize exposure.
Operational Plans: From Handling to Disposal
A systematic workflow is essential for the safe handling of this compound in a laboratory setting.
Experimental Workflow
Step-by-Step Handling Procedures
-
Preparation: Before handling this compound, thoroughly review the Safety Data Sheet (SDS). Ensure all necessary PPE is readily available and in good condition. Prepare the work area, preferably within a chemical fume hood, by covering surfaces with absorbent, disposable liners.
-
Handling: Wear all required PPE. When weighing and transferring the solid compound, do so carefully to minimize the generation of dust. Use tools such as spatulas for transfers.
-
Experimentation: Conduct the experiment according to the established protocol. Continuously monitor for any spills or other incidents.
-
Decontamination: After the experiment, decontaminate all work surfaces and equipment. A mild detergent and water solution is generally effective for cleaning.
-
Waste Disposal: All materials contaminated with this compound, including disposable gloves, weighing papers, and excess reagent, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
Emergency and Disposal Plans
Spill Response Protocol
In the event of a spill, a swift and organized response is crucial to mitigate potential hazards.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel.
-
Don PPE: Before attempting to clean the spill, don all appropriate personal protective equipment, including respiratory protection if dust is present.
-
Contain: For solid spills, carefully cover the material with a plastic sheet to prevent dust from becoming airborne. For liquid spills, surround the area with absorbent material.
-
Clean Up: For solid spills, gently sweep the material into a designated hazardous waste container. Avoid creating dust. For liquid spills, use an inert absorbent material to soak up the spill and place it in the waste container.
-
Decontaminate: Clean the spill area thoroughly with a detergent and water solution.
-
Dispose: All contaminated materials, including cleaning materials and PPE, must be disposed of as hazardous waste.
-
Report: Report the incident to the appropriate safety officer or supervisor.
Waste Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination. As a carbamate pesticide, this compound can be deactivated through alkaline hydrolysis.
Step-by-Step Disposal Procedure:
-
Segregation: All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be segregated from general laboratory waste.
-
Labeling: Waste containers must be clearly labeled as "Hazardous Waste - this compound" and include the date.
-
Decontamination of Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., water or as specified by local regulations). The rinsate should be collected and treated as hazardous waste.
-
Chemical Deactivation (where permissible and safe): For small quantities of this compound waste, alkaline hydrolysis can be used for decontamination. This involves treating the waste with a strong base, such as sodium hydroxide, to break down the carbamate structure. This procedure should only be carried out by trained personnel in a controlled environment and in accordance with institutional and local regulations.
-
Final Disposal: Dispose of all hazardous waste through your institution's designated hazardous waste management program. Never dispose of this compound down the drain or in the regular trash.
By implementing these comprehensive safety and handling protocols, researchers can confidently work with this compound while minimizing risks to themselves and the environment, thereby fostering a culture of safety and responsibility in the laboratory.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
